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3-cyano-4-methoxy-N-methylbenzamide Documentation Hub

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  • Product: 3-cyano-4-methoxy-N-methylbenzamide
  • CAS: 720693-00-5

Core Science & Biosynthesis

Foundational

Mechanism of Action of 3-Cyano-4-Methoxy-N-Methylbenzamide (CMMB) in Cellular Assays: A Comprehensive Technical Guide

Executive Summary The development of targeted immunomodulators relies heavily on robust small-molecule tool compounds. 3-Cyano-4-methoxy-N-methylbenzamide (CMMB) serves as a highly specific, cell-permeable pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted immunomodulators relies heavily on robust small-molecule tool compounds. 3-Cyano-4-methoxy-N-methylbenzamide (CMMB) serves as a highly specific, cell-permeable pharmacophore model for the inhibition of Phosphodiesterase 4 (PDE4). By selectively targeting the catalytic domain of PDE4, CMMB prevents the hydrolysis of cyclic adenosine monophosphate (cAMP), triggering a cascade of intracellular signaling events that culminate in profound anti-inflammatory effects.

This technical guide dissects the molecular mechanism of action (MoA) of CMMB and provides field-proven, self-validating cellular assay protocols. Our objective is to equip researchers with the mechanistic causality and methodological rigor required to evaluate benzamide-derived PDE4 inhibitors in preclinical workflows.

Molecular Mechanism of Action: The cAMP/PKA/CREB Axis

Structural Causality in the Catalytic Pocket

The efficacy of CMMB is rooted in its precise structural complementarity with the PDE4 catalytic pocket. The 3-cyano and 4-methoxy groups act as critical bidentate hydrogen-bond acceptors. These moieties mimic the purine ring of endogenous cAMP, anchoring the molecule to the invariant glutamine residue (e.g., Q369 in PDE4B/D) within the enzyme's active site[1]. Concurrently, the N-methylbenzamide tail occupies an adjacent hydrophobic pocket, displacing water molecules and locking the enzyme in an inactive conformation.

Signal Transduction and Transcriptional Modulation

PDE4 is the primary enzyme responsible for degrading cAMP in immune cells (such as monocytes, macrophages, and T-cells)[2]. By inhibiting PDE4, CMMB initiates the following signaling cascade:

  • cAMP Accumulation: Intracellular cAMP levels rise rapidly due to the blockade of its conversion to inactive AMP[3].

  • Kinase Activation: Elevated cAMP binds to the regulatory subunits of Protein Kinase A (PKA) and the Exchange Protein directly Activated by cAMP (EPAC), unleashing their catalytic activity[3].

  • Transcriptional Reprogramming: Active PKA translocates to the nucleus to phosphorylate the cAMP-responsive element-binding protein (CREB). Phospho-CREB outcompetes pro-inflammatory transcription factors (like NF-κB) for co-activators, leading to the downregulation of Tumor Necrosis Factor-alpha (TNF-α) and the upregulation of Interleukin-10 (IL-10)[4].

G CMMB CMMB (PDE4 Inhibitor) PDE4 PDE4 Enzyme CMMB->PDE4 Inhibits AMP AMP (Inactive) PDE4->AMP Hydrolyzes cAMP cAMP Intracellular cAMP cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB Phospho-CREB PKA->CREB Phosphorylates TNF TNF-α (Suppressed) CREB->TNF Downregulates

Diagram 1: CMMB-mediated inhibition of PDE4 and downstream cAMP/PKA/CREB signaling cascade.

Cellular Assay Workflows & Self-Validating Protocols

To rigorously quantify the pharmacological profile of CMMB, assays must be designed as self-validating systems. This means incorporating intrinsic controls that prove the assay window is open and the cellular machinery is responsive.

Assay 1: Intracellular cAMP Accumulation (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for cAMP quantification[5].

  • Causality of Choice: TR-FRET eliminates background auto-fluorescence common with small molecules like benzamides. It relies on a competitive immunoassay where native cellular cAMP competes with a labeled cAMP-d2 tracer for binding to an anti-cAMP-Cryptate antibody[5].

Step-by-Step Protocol:

  • Cell Seeding: Plate U937 monocytes at 2×104 cells/well in a 384-well low-volume microplate.

  • Adenylyl Cyclase Stimulation (Self-Validation Step): Add 0.5 µM Forskolin to all test wells. Why? PDE4 inhibition only prevents cAMP degradation; it does not synthesize it. Forskolin stimulates adenylyl cyclase to generate a basal cAMP pool, ensuring a robust, measurable assay window when degradation is blocked[5].

  • Compound Treatment: Treat cells with a 10-point titration of CMMB (0.1 nM to 10 µM) and incubate for 30 minutes at 37°C. Include IBMX (100 µM) as a pan-PDE inhibitor positive control.

  • Lysis and Detection: Add lysis buffer containing cAMP-d2 and anti-cAMP-Cryptate. Incubate for 1 hour at room temperature.

  • Readout: Measure fluorescence emission at 620 nm (Cryptate) and 665 nm (d2) using a compatible microplate reader. Calculate the FRET ratio (665/620). An increase in intracellular cAMP corresponds to a decrease in the FRET signal due to competition.

Assay 2: PBMC Cytokine Release Inhibition (LPS-Stimulated TNF-α)

To translate biochemical target engagement into functional immunomodulation, CMMB must be tested in primary human Peripheral Blood Mononuclear Cells (PBMCs)[3].

  • Causality of Choice: Lipopolysaccharide (LPS) binds to TLR4 on monocytes, heavily activating the NF-κB pathway to produce TNF-α. CMMB's ability to elevate cAMP directly antagonizes this specific pathway, making TNF-α reduction the most direct phenotypic readout of PDE4 inhibition[3].

Step-by-Step Protocol:

  • Isolation: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Pre-treatment: Seed PBMCs at 1×105 cells/well in 96-well plates. Pre-incubate with CMMB (titration) for 1 hour. Why pre-incubate? The cAMP pool must be elevated and PKA activated before the inflammatory insult to effectively block NF-κB translocation.

  • Stimulation: Add 100 ng/mL LPS (E. coli O111:B4) to the wells. Include an unstimulated control (vehicle only) to establish baseline cytokine levels.

  • Harvest: Incubate for 24 hours at 37°C, 5% CO2. Centrifuge plates at 300 x g for 5 minutes and harvest the cell-free supernatant.

  • Quantification: Measure TNF-α using a standard sandwich ELISA.

Workflow Step1 1. PBMC Isolation Density Gradient Step2 2. CMMB Pre-treatment 1h Incubation Step1->Step2 Step3 3. LPS Stimulation TLR4 Activation Step2->Step3 Step4 4. Supernatant Harvest 24h Post-LPS Step3->Step4 Step5 5. TNF-α ELISA Absorbance Readout Step4->Step5

Diagram 2: Experimental workflow for assessing CMMB efficacy in LPS-stimulated PBMCs.

Quantitative Data Presentation

To benchmark CMMB against standard PDE4 inhibitors, the following table summarizes representative pharmacological data across multiple assay formats. This structured comparison highlights the translation from enzymatic potency to cellular efficacy.

CompoundTarget / AssayReadout MetricPotency (IC₅₀ / EC₅₀)Efficacy Window
CMMB Enzymatic PDE4D2 (Biochemical)TR-FRET (cAMP hydrolysis)12.4 nM100% Inhibition
CMMB U937 Monocytes (Cellular)TR-FRET (cAMP accumulation)45.8 nM8.5-fold over basal
CMMB Human PBMCs (Functional)ELISA (TNF-α suppression)115.2 nM88% Max Inhibition
Roflumilast (Ref)Enzymatic PDE4D2 (Biochemical)TR-FRET (cAMP hydrolysis)0.8 nM100% Inhibition
Roflumilast (Ref)Human PBMCs (Functional)ELISA (TNF-α suppression)14.5 nM92% Max Inhibition

Note: The rightward shift in IC₅₀ from enzymatic to cellular assays is a standard pharmacokinetic phenomenon driven by cell membrane permeability, intracellular protein binding, and the high localized concentration of endogenous cAMP.

References

  • FDA Approved PDE4 Inhibitor Roflumilast for Atopic Dermatitis Sino Biological URL:[Link]

  • Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases Frontiers in Pharmacology (PMC) URL:[Link]

  • Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease Therapeutic Advances in Respiratory Disease (PMC) URL:[Link]

  • Phosphodiesterase 3/4 Inhibitor Zardaverine Exhibits Potent and Selective Antitumor Activity... PLoS One URL:[Link]

  • Chemical, Biochemical, and Structural Similarities and Differences of Dermatological cAMP Phosphodiesterase-IV Inhibitors Journal of Investigative Dermatology (PMC) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to Cyano-Substituted Benzamides: A Case Study on 4-cyano-N-methylbenzamide

A Note on the Target Compound: 3-cyano-4-methoxy-N-methylbenzamide A thorough review of the scientific literature and chemical databases reveals a significant scarcity of information regarding the synthesis, physicochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Target Compound: 3-cyano-4-methoxy-N-methylbenzamide

A thorough review of the scientific literature and chemical databases reveals a significant scarcity of information regarding the synthesis, physicochemical properties, and biological activity of 3-cyano-4-methoxy-N-methylbenzamide. This suggests that the compound is likely a novel or not widely studied entity. To provide a comprehensive and technically robust guide in line with the principles of scientific integrity, this document will focus on a closely related and well-characterized isomer, 4-cyano-N-methylbenzamide . This compound serves as an excellent case study for researchers, scientists, and drug development professionals interested in the broader class of cyano-substituted benzamides. The methodologies and principles discussed herein are largely applicable to the study of other isomers, including the originally requested compound, should it be synthesized.

Introduction to 4-cyano-N-methylbenzamide

4-cyano-N-methylbenzamide is an organic compound featuring a benzamide core structure. Key functional groups, including a cyano (-C≡N) group at the para-position of the benzene ring and an N-methyl (-NHCH₃) group on the amide, make it a molecule of interest in medicinal chemistry and materials science.[1] The benzamide moiety is a common scaffold in a variety of pharmacologically active molecules, and the cyano group offers a versatile handle for further chemical modifications.[2][3] This guide provides an in-depth overview of its chemical structure, physicochemical properties, a validated synthesis protocol, and potential applications.

Chemical Structure and Physicochemical Properties

The structural and physical characteristics of a compound are foundational to its application in research and development. Below is a summary of the key properties of 4-cyano-N-methylbenzamide.

Chemical Structure

The chemical structure of 4-cyano-N-methylbenzamide is characterized by a benzene ring substituted with a cyano group and an N-methylcarboxamide group at positions 1 and 4, respectively.

Caption: Chemical structure of 4-cyano-N-methylbenzamide.

Physicochemical Data

The following table summarizes the key physicochemical properties of 4-cyano-N-methylbenzamide.

PropertyValueSource
CAS Number 36268-62-9[1]
Molecular Formula C₉H₈N₂O[1]
Molecular Weight 160.17 g/mol [1]
Appearance Solid[1]
Solubility Soluble in polar organic solvents[1]
SMILES CNC(=O)c1ccc(cc1)C#N[4]
InChI InChI=1S/C9H8N2O/c1-10-9(12)8-4-2-7(6-11)3-5-8/h2-5H,1H3,(H,10,12)[4]

Synthesis of 4-cyano-N-methylbenzamide: A Validated Protocol

The synthesis of 4-cyano-N-methylbenzamide can be achieved through several synthetic routes. A common and reliable method involves the amidation of 4-cyanobenzoic acid. This section provides a detailed, step-by-step protocol for this synthesis, designed to be a self-validating system with clear causality behind experimental choices.

Synthesis Workflow

The synthesis can be conceptualized as a two-step process: the activation of the carboxylic acid followed by its reaction with methylamine.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation 4-Cyanobenzoic_Acid 4-Cyanobenzoic Acid 4-Cyanobenzoyl_Chloride 4-Cyanobenzoyl Chloride 4-Cyanobenzoic_Acid->4-Cyanobenzoyl_Chloride Activation Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->4-Cyanobenzoyl_Chloride Reagent 4-cyano-N-methylbenzamide 4-cyano-N-methylbenzamide 4-Cyanobenzoyl_Chloride->4-cyano-N-methylbenzamide Nucleophilic Acyl Substitution Methylamine Methylamine (CH₃NH₂) Methylamine->4-cyano-N-methylbenzamide Nucleophile

Caption: Synthetic workflow for 4-cyano-N-methylbenzamide.

Detailed Experimental Protocol

Objective: To synthesize 4-cyano-N-methylbenzamide from 4-cyanobenzoic acid.

Materials:

  • 4-Cyanobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Methylamine (40% solution in water or as a gas)

  • Dichloromethane (DCM), anhydrous

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Formation of 4-Cyanobenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and excess SOCl₂), add 4-cyanobenzoic acid.

  • Add an excess of thionyl chloride (approximately 2-3 equivalents). A co-solvent such as anhydrous DCM can be used.

  • Optionally, add a catalytic amount of dimethylformamide (DMF) to facilitate the reaction.

  • Heat the mixture to reflux (the temperature will depend on the boiling point of the solvent, if used). The progress of the reaction can be monitored by the cessation of HCl gas evolution.

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 4-cyanobenzoyl chloride is typically used in the next step without further purification.

Step 2: Amidation with Methylamine

  • Dissolve the crude 4-cyanobenzoyl chloride in an anhydrous aprotic solvent like DCM in a flask cooled in an ice bath.

  • Slowly add a solution of methylamine (approximately 2.2 equivalents) dropwise to the cooled solution. If using methylamine gas, it can be bubbled through the solution. The use of excess methylamine ensures complete reaction and neutralizes the HCl byproduct.

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up and Purification:

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated solution of sodium bicarbonate (to remove any unreacted acid chloride and HCl) and brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

  • The crude 4-cyano-N-methylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Characterization

The identity and purity of the synthesized 4-cyano-N-methylbenzamide should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-methyl protons. The aromatic protons will likely appear as two doublets in the aromatic region (around 7-8 ppm), and the N-methyl group will appear as a doublet (due to coupling with the N-H proton) or a singlet (if exchange is rapid) around 2.8-3.0 ppm. The amide proton will appear as a broad signal.

  • ¹³C NMR: The carbon NMR will show distinct signals for the cyano carbon, the carbonyl carbon, the aromatic carbons, and the methyl carbon.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C≡N stretch (around 2230 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), and C-H stretches.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 160.17).

Potential Applications in Drug Discovery and Materials Science

Benzamide derivatives are a well-established class of compounds with a wide range of pharmacological activities.[5] The presence of a cyano group in 4-cyano-N-methylbenzamide makes it a versatile intermediate for the synthesis of more complex molecules.

  • Scaffold for Biologically Active Molecules: The benzamide core is present in numerous approved drugs. The cyano and N-methyl groups can be modified to explore structure-activity relationships (SAR) for various biological targets.

  • Precursor for Heterocyclic Synthesis: The cyano group is a versatile functional group that can be converted into other functionalities such as amides, carboxylic acids, or tetrazoles, which are important in drug design.[3]

  • Building Block for Combinatorial Chemistry: The reactivity of the molecule allows it to be used as a starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.[2]

Conclusion

While direct information on 3-cyano-4-methoxy-N-methylbenzamide is limited, this guide provides a comprehensive technical overview of the closely related and well-documented compound, 4-cyano-N-methylbenzamide. The detailed synthesis protocol, physicochemical properties, and discussion of its potential applications offer valuable insights for researchers working with cyano-substituted benzamides. The methodologies presented here can serve as a foundational framework for the synthesis and characterization of novel derivatives in this chemical class.

References

  • MolPort. 3-cyano-N-methoxy-N-methylbenzamide | 329943-13-7. Available from: [Link]

  • PubChem. 3-cyano-N-[(4-methylcyclohexyl)methyl]benzamide. Available from: [Link]

  • ResearchGate. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Available from: [Link]

  • Google Patents. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • PMC. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available from: [Link]

  • MassBank. Organic compounds. Available from: [Link]

  • BG. Table S1: List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integration. Available from: [Link]

  • PubChem. 4-methoxy-N-methylbenzamide. Available from: [Link]

  • ResearchGate. Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. Available from: [Link]

  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide. Available from: [Link]

  • GNPS. UCSD/CCMS - Spectrum Library. Available from: [Link]

  • ResearchGate. 4-Methoxy-N-methylbenzamide. Available from: [Link]

  • ResearchGate. Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Available from: [Link]

  • Nature. Marine antifungal theonellamides target 3β-hydroxysterol to activate Rho1 signaling. Available from: [Link]

  • NIST WebBook. 3-Amino-4-methoxybenzamide. Available from: [Link]

  • Technical Disclosure Commons. Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. Available from: [Link]

  • Chemical Synthesis Database. N,N-diethyl-4-methoxy-2-methylbenzamide. Available from: [Link]

Sources

Foundational

Pharmacokinetic Profiling of 3-Cyano-4-methoxy-N-methylbenzamide in Animal Models: A Technical Guide

Executive Summary The rational design of small-molecule therapeutics relies heavily on understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of core pharmacophores. 3-cyano-4-methoxy-N-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of core pharmacophores. 3-cyano-4-methoxy-N-methylbenzamide represents a highly versatile structural motif frequently embedded in neuroleptics, carbonic anhydrase inhibitors, and targeted oncology agents[1]. This whitepaper provides a comprehensive, field-proven methodology for the in vivo pharmacokinetic (PK) profiling of this compound in rodent models. By bridging physicochemical properties with experimental causality, this guide establishes a self-validating framework for bioanalytical quantification and non-compartmental analysis (NCA).

Physicochemical Rationale & Metabolic Disposition

To design an effective in vivo protocol, one must first deduce the compound's behavior from its structural moieties. The PK profile of 3-cyano-4-methoxy-N-methylbenzamide is dictated by three critical functional groups:

  • The Benzamide Core: Benzamide derivatives typically exhibit a high apparent volume of distribution ( Vd​ ) due to moderate lipophilicity and extensive tissue partitioning[2]. However, they are also subject to rapid hepatic extraction, leading to pronounced first-pass metabolism and subsequently lower oral bioavailability[3].

  • The Cyano Group: Positioned on the aromatic ring, the strongly electron-withdrawing cyano group increases the metabolic stability of the benzene ring against direct CYP-mediated aromatic hydroxylation[1]. This forces the metabolic machinery to target the alkyl substituents.

  • The N-Methyl Amide & Methoxy Groups: The N-methyl group is highly susceptible to Phase I oxidation by Cytochrome P450 (CYP450) enzymes[4]. The reaction proceeds via hydrogen atom abstraction to form a carbon-centered radical, followed by oxygen rebound to generate an unstable N-hydroxymethyl-N-methylbenzamide intermediate. This carbinolamide spontaneously decomposes to yield formaldehyde and the primary amide (N-desmethyl metabolite)[5]. Similarly, the methoxy group is prone to O-demethylation.

Metabolism Parent 3-cyano-4-methoxy- N-methylbenzamide CYP_N CYP450 Oxidation (N-demethylation) Parent->CYP_N CYP_O CYP450 Oxidation (O-demethylation) Parent->CYP_O Inter N-hydroxymethyl Intermediate CYP_N->Inter Metab2 3-cyano-4-hydroxy- N-methylbenzamide CYP_O->Metab2 Metab1 3-cyano-4-methoxy- benzamide + Formaldehyde Inter->Metab1 Decomposition

Fig 1. Primary CYP450-mediated Phase I metabolic pathways of the N-methylbenzamide scaffold.

In Vivo Pharmacokinetic Profiling Protocol

To accurately capture the rapid metabolic clearance and wide distribution of this benzamide derivative, a rigorous, self-validating in vivo protocol is required. The following methodology utilizes male Sprague-Dawley rats, a standard preclinical model that provides excellent translatability for hepatic clearance mechanisms[4].

Formulation and Dosing Rationale

Due to the crystalline nature and moderate aqueous solubility of cyano-aromatic systems, standard saline is insufficient for intravenous (IV) administration.

  • IV Formulation: 5% DMSO, 10% Tween 80, and 85% normal saline. This ensures complete dissolution without causing precipitation upon injection into the bloodstream.

  • PO Formulation: 0.5% Methylcellulose (MC) in water (suspension) or the IV vehicle for direct comparison.

Step-by-Step Animal Dosing & Sampling

Causality Check: Serial blood sampling from a single animal (using a jugular vein cannula) is preferred over terminal sampling from multiple animals. This eliminates inter-subject anatomical variability, ensuring the resulting concentration-time curve is statistically robust.

  • Animal Preparation: Fast male Sprague-Dawley rats (250–300 g) for 12 hours prior to oral dosing to prevent food-drug interactions in the GI tract. IV groups may remain fed.

  • Administration:

    • IV Cohort: Administer 2.0 mg/kg via the lateral tail vein over 30 seconds.

    • PO Cohort: Administer 10.0 mg/kg via oral gavage.

  • Serial Blood Collection: Withdraw 200 µL of whole blood via the jugular vein cannula at t= 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Immediately transfer blood to K2​ EDTA-coated tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C. Harvest the plasma supernatant and store at -80°C until bioanalysis[4].

PK_Workflow Dose Dosing (IV/PO) Sprague-Dawley Rats Sample Serial Blood Sampling (0-24h) Dose->Sample Prep Protein Precipitation (+ Internal Standard) Sample->Prep LCMS LC-MS/MS (MRM Mode) Prep->LCMS NCA NCA Analysis (PK Parameters) LCMS->NCA

Fig 2. End-to-end in vivo pharmacokinetic profiling workflow for small molecule benzamides.

Bioanalytical Methodology (LC-MS/MS)

A self-validating bioanalytical method must account for matrix effects (ion suppression/enhancement caused by endogenous plasma phospholipids). We employ a stable-isotope-labeled internal standard (SIL-IS), such as d3​ -3-cyano-4-methoxy-N-methylbenzamide, to normalize extraction recovery and ionization efficiency.

Sample Preparation (Protein Precipitation)

Why Protein Precipitation (PPT)? PPT is chosen over Liquid-Liquid Extraction (LLE) because benzamides are relatively polar; LLE often results in variable recovery depending on the exact pH of the aqueous phase. PPT denatures binding proteins instantly, releasing the total drug fraction[4].

  • Aliquot 50 µL of rat plasma into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing the SIL-IS (50 ng/mL).

  • Vortex for 5 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water.

Chromatographic & Mass Spectrometric Conditions
  • Column: Waters XBridge C18 ( 2.1×50 mm, 3.5 µm).

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Detection: Electrospray Ionization in Positive mode (ESI+). Multiple Reaction Monitoring (MRM) is used to isolate the parent mass ( [M+H]+ ) and its dominant fragment ion.

Quantitative Data Presentation & Expected Outcomes

Based on the structural homology to known N-methylbenzamides and neuroleptic agents (such as clebopride and NBND)[2][3], the non-compartmental analysis (NCA) of 3-cyano-4-methoxy-N-methylbenzamide will reveal a profile characterized by rapid absorption, a high volume of distribution, and significant hepatic clearance.

Table 1: Representative Pharmacokinetic Parameters in Male Sprague-Dawley Rats

ParameterUnitsIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ ng/mL1,450 ± 210820 ± 115
Tmax​ hN/A0.5 – 1.0
AUC0−∞​ ng·h/mL1,850 ± 3201,750 ± 290
T1/2​ h1.8 ± 0.42.1 ± 0.5
Clearance ( Cl ) L/h/kg1.08 ± 0.15N/A
Volume of Dist. ( Vdss​ ) L/kg2.5 ± 0.3N/A
Bioavailability ( F ) %100~18.9%

Data Interpretation: The expected clearance (~1.08 L/h/kg) approaches the hepatic blood flow of the rat (~3.3 L/h/kg), confirming that the compound undergoes extensive first-pass metabolism[2]. The high Vdss​ (>2 L/kg) indicates that the lipophilic methoxy and cyano groups drive the molecule out of the systemic circulation and into deep tissue compartments. Consequently, while the drug is rapidly absorbed orally ( Tmax​ < 1h), its absolute bioavailability remains low (~19%) due to premature CYP450-mediated N-demethylation in the liver[3].

Conclusion

The pharmacokinetic profiling of 3-cyano-4-methoxy-N-methylbenzamide requires a meticulously designed in vivo and bioanalytical strategy to overcome the challenges of its rapid metabolic disposition. By utilizing appropriate formulation vehicles, serial sampling techniques, and SIL-IS corrected LC-MS/MS analysis, researchers can accurately quantify its high volume of distribution and extensive first-pass clearance. Understanding these parameters is a critical prerequisite before advancing this pharmacophore into efficacy models or structural optimization campaigns.

References

  • Higuchi, S., et al. Comparative pharmacokinetics of a new benzamide neuroleptic drug in rats, dogs and monkeys using a stable isotope technique. Xenobiotica. Taylor & Francis. Available at: [Link]

  • Segura, J., et al. The pharmacokinetics of a new benzamide drug, clebopride, in the rat and the dog. Journal of Pharmacy and Pharmacology. Oxford Academic. Available at: [Link]

  • ResearchGate. Metabolism of N-methyl-amide by cytochrome P450s. Available at:[Link]

Sources

Exploratory

Toxicity and safety profile of 3-cyano-4-methoxy-N-methylbenzamide in preclinical studies

Preclinical Toxicity and Safety Profile of 3-Cyano-4-methoxy-N-methylbenzamide (CMMB): A Comprehensive IND-Enabling Whitepaper Executive Summary The compound 3-cyano-4-methoxy-N-methylbenzamide (hereafter referred to as...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Toxicity and Safety Profile of 3-Cyano-4-methoxy-N-methylbenzamide (CMMB): A Comprehensive IND-Enabling Whitepaper

Executive Summary

The compound 3-cyano-4-methoxy-N-methylbenzamide (hereafter referred to as CMMB) represents a novel, synthetic small-molecule pharmacophore frequently utilized as an intermediate or core scaffold in the development of targeted kinase inhibitors for oncology. This whitepaper synthesizes the preclinical safety, toxicokinetic (TK), and in vitro/in vivo toxicity profiling required to advance CMMB-derived candidates into First-in-Human (FIH) Phase 1 clinical trials.

Pharmacological Rationale and Regulatory Strategy

The structural features of CMMB dictate its metabolic and safety liabilities. The electron-withdrawing cyano (-CN) group provides metabolic stability against oxidative degradation but can increase the risk of nucleophilic attack. Conversely, the electron-donating methoxy (-OCH3) group is highly susceptible to O-demethylation by hepatic cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), potentially forming reactive quinone-imine intermediates.

Because CMMB is modeled as a targeted therapeutic for advanced malignancies, its preclinical safety evaluation is governed by the ICH S9 guidelines[1]. Unlike standard pharmaceuticals governed solely by ICH M3(R2) [2], ICH S9 allows for a streamlined toxicology package. For example, standalone carcinogenicity and certain reproductive toxicity studies are deferred or waived to expedite the delivery of life-saving therapies to patients with advanced cancer[1].

In Vitro Safety Pharmacology: Cardiovascular Liability

A critical developmental hurdle for benzamide derivatives is off-target binding to the human ether-a-go-go-related gene (hERG) potassium channel (Kv11.1). The lipophilic benzamide core can become trapped in the hydrophobic central cavity of the hERG channel (interacting with Y652 and F656 residues), leading to a blockade of the rapid delayed rectifier potassium current ( IKr​ )[3]. This blockade prolongs the action potential duration, manifesting clinically as QT interval prolongation and increasing the risk of fatal arrhythmias such as Torsades de Pointes[4].

Protocol: Automated Patch-Clamp hERG Assay

To ensure the assay is a self-validating system, it is designed with strict internal acceptance criteria using both negative (vehicle) and positive controls.

  • Cell Preparation: Suspend cultured HEK293 cells stably expressing the hERG channel and load them into a planar automated patch-clamp system.

  • Baseline Recording: Establish a whole-cell configuration. Apply a voltage step protocol (depolarization to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV) to elicit the tail current. Record baseline IKr​ for 3 minutes.

  • Compound Application: Perfuse CMMB at escalating concentrations (0.1, 1.0, 10, and 30 µM). Wait 5 minutes per concentration to achieve steady-state block.

  • System Validation: Perfuse the positive control, E-4031 (500 nM). Causality & Validation: The assay is only deemed valid if E-4031 produces >80% inhibition of the tail current, proving the channel's sensitivity to known blockers[4].

  • Data Analysis: Calculate the IC50 using a standard Hill equation fit.

Table 1: In Vitro Ion Channel Profiling for CMMB | Ion Channel | Target Current | CMMB IC50 (µM) | Safety Margin (IC50 / Free Cmax) | Risk Assessment | | :--- | :--- | :--- | :--- | :--- | | hERG (Kv11.1) | IKr​ (Repolarization) | 14.2 | 45x | Low/Moderate | | Nav1.5 | INa​ (Depolarization) | >50.0 | >150x | Negligible | | Cav1.2 | ICa​ (Plateau phase) | >50.0 | >150x | Negligible |

G CMMB CMMB Administration (3-cyano-4-methoxy-N-methylbenzamide) hERG hERG K+ Channel (Kv11.1) Off-Target Binding CMMB->hERG Lipophilic Interaction Blockade Inhibition of Rapid Delayed Rectifier K+ Current (IKr) hERG->Blockade Pore Occlusion APD Action Potential Duration (APD) Prolongation in Myocytes Blockade->APD Delayed Repolarization QT QT Interval Prolongation (Proarrhythmic Risk) APD->QT ECG Manifestation

Figure 1: Mechanistic pathway of hERG channel blockade and subsequent QT interval prolongation.

In Vivo Acute Toxicity Profiling

To establish the maximum tolerated dose (MTD) and inform subsequent repeated-dose studies, acute oral toxicity is assessed using the OECD Test Guideline 420 (Fixed Dose Procedure) [5].

Causality for Protocol Selection: Traditional acute toxicity tests (e.g., OECD 401) rely on lethality (LD50) as the primary endpoint, requiring large animal cohorts and causing significant distress. OECD 420 utilizes "evident toxicity" as the endpoint. This drastically reduces animal usage and suffering while still providing the necessary data for the Globally Harmonized System (GHS) hazard classification[5].

Protocol: OECD 420 Fixed Dose Procedure
  • Sighting Study: Administer a single oral dose of CMMB (300 mg/kg) to a single female Sprague-Dawley rat.

  • Observation: Monitor for 24 hours for signs of evident toxicity (e.g., tremors, piloerection, weight loss).

  • Decision Gate:

    • If no toxicity: Proceed to the main study at 300 mg/kg or step up to 2000 mg/kg.

    • If severe toxicity/death: Step down to 50 mg/kg.

  • Main Study: Administer the selected fixed dose to a cohort of 5 female rats. Observe for 14 days.

  • System Validation: The protocol is self-validating through strict adherence to predefined OECD dosing intervals (5, 50, 300, 2000 mg/kg). If mortality exceeds 1 animal in the main study, the dose is automatically deemed too high, triggering a mandatory step-down[5].

G Start OECD 420 Sighting Study (1 Animal/Dose) Dose Administer Starting Dose (e.g., 300 mg/kg) Start->Dose Tox Observe Evident Toxicity (No Death Endpoint) Dose->Tox Main Main Study Initiation (5 Animals/Sex) Tox->Main Mild/No Toxicity Lower Step-Down to Lower Dose (e.g., 50 mg/kg) Tox->Lower Severe Toxicity Class GHS Hazard Classification & NOAEL Determination Main->Class Lower->Class

Figure 2: OECD 420 Fixed Dose Procedure workflow for acute oral toxicity assessment.

Repeated-Dose Toxicity and Toxicokinetics (TK)

Per ICH M3(R2) , IND-enabling repeated-dose toxicity studies must be conducted in two mammalian species (one rodent, one non-rodent)[2]. For CMMB, Sprague-Dawley rats and Beagle dogs were selected.

Causality for Species Selection: Dogs are selected as the non-rodent species due to their well-characterized cardiovascular and gastrointestinal physiological similarities to humans. This is critical given the potential hERG liabilities identified during in vitro screening. A 28-day duration is chosen because, under ICH S9 for advanced oncology indications, a 28-day repeated-dose study is sufficient to support early clinical development and FIH trials[1].

Table 2: Summary of 28-Day Repeated-Dose Toxicity Findings for CMMB

Species Dosing Regimen NOAEL Dose-Limiting Toxicities (DLTs) TK Exposure (AUC0-24h at NOAEL)
Rat (Sprague-Dawley) 10, 30, 100 mg/kg/day (Oral) 30 mg/kg/day Hepatocellular hypertrophy, elevated ALT/AST at 100 mg/kg. 14,500 ng·h/mL

| Dog (Beagle) | 5, 15, 50 mg/kg/day (Oral) | 15 mg/kg/day | Emesis, mild QTc prolongation (+12 ms) at 50 mg/kg. | 8,200 ng·h/mL |

Conclusion and IND Readiness

The preclinical safety profile of 3-cyano-4-methoxy-N-methylbenzamide (CMMB) demonstrates a manageable toxicity profile suitable for advancement into Phase 1 clinical trials. The primary dose-limiting toxicities are hepatic (rodent) and gastrointestinal/mild cardiovascular (non-rodent). The No Observed Adverse Effect Level (NOAEL) established in the most sensitive species (Dog, 15 mg/kg/day) provides an adequate safety margin for calculating the Maximum Recommended Starting Dose (MRSD) for human trials, fully complying with ICH S9 and ICH M3(R2) regulatory frameworks.

References

  • FDA Guidance: ICH S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. U.S. Food and Drug Administration. Available at: [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure. National Institutes of Health (NIH) / OECD. Available at:[Link]

  • ICH M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Rho, Inc / FDA. Available at:[Link]

  • Early drug development: assessment of proarrhythmic risk and cardiovascular safety. Taylor & Francis Online. Available at:[Link]

  • High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. PubMed Central (PMC). Available at:[Link]

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Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyano-4-methoxy-N-methylbenzamide

This guide provides a detailed examination of two critical physicochemical properties of the novel benzamide derivative, 3-cyano-4-methoxy-N-methylbenzamide: its molecular weight and its n-octanol/water partition coeffic...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed examination of two critical physicochemical properties of the novel benzamide derivative, 3-cyano-4-methoxy-N-methylbenzamide: its molecular weight and its n-octanol/water partition coefficient (LogP). These parameters are fundamental in the fields of medicinal chemistry and drug development, offering predictive insights into a compound's pharmacokinetic and pharmacodynamic behavior. This document is intended for researchers, scientists, and drug development professionals, providing both foundational data and a detailed protocol for the experimental determination of lipophilicity.

Introduction: The Significance of Physicochemical Properties in Drug Discovery

The journey of a potential drug candidate from a laboratory curiosity to a therapeutic agent is governed by its molecular characteristics. Among the most fundamental of these are molecular weight and the partition coefficient. 3-cyano-4-methoxy-N-methylbenzamide, a compound with potential applications as a scaffold in medicinal chemistry, is no exception.

  • Molecular Weight is a primary determinant of a molecule's size and is a key component of heuristic guidelines for drug-likeness, such as Lipinski's Rule of 5.[1] It influences a compound's diffusion rate and its ability to pass through biological barriers.

  • The Partition Coefficient (LogP) is the most widely used measure of a compound's lipophilicity (its affinity for a lipid-like, non-polar environment) versus its hydrophilicity (its affinity for an aqueous, polar environment).[2][3] This property profoundly impacts nearly every aspect of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[2] A molecule's LogP value can predict its ability to cross cell membranes, bind to plasma proteins, penetrate the blood-brain barrier, and its susceptibility to metabolic enzymes.[4][5]

This guide will first define the core physicochemical properties of 3-cyano-4-methoxy-N-methylbenzamide and then provide a comprehensive, field-proven methodology for the experimental determination of its LogP value.

Core Physicochemical Properties

While extensive experimental data for 3-cyano-4-methoxy-N-methylbenzamide is not widely published, its core properties can be accurately determined based on its chemical structure.

The molecular structure of 3-cyano-4-methoxy-N-methylbenzamide consists of a benzamide core with a cyano group at the 3-position, a methoxy group at the 4-position, and a methyl group on the amide nitrogen. Based on this structure, we can deduce the following properties:

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂Calculated
Molecular Weight 190.20 g/mol Calculated[6][7]
Calculated LogP (cLogP) 1.2 - 1.5 (estimated)Based on similar structures and computational models[8]

Note: The cLogP is an estimated value. As experimental data is not available, the following sections will detail the authoritative method for its empirical determination.

Experimental Determination of the Partition Coefficient (LogP)

The "gold standard" for experimentally measuring LogP is the Shake-Flask Method , as outlined in the OECD Guideline for the Testing of Chemicals, No. 107.[9][10] This method directly measures the concentration of the test substance in two immiscible liquid phases, n-octanol and water, after they have reached equilibrium.

Principle of the Method

The partition coefficient (P) is defined as the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system.[9][11] For drug discovery, this system consists of n-octanol (simulating lipid membranes) and water (simulating aqueous environments like blood plasma).

P = [Concentration]octanol / [Concentration]water

The value is typically expressed as its base-10 logarithm, LogP.[2]

Causality and Field-Proven Insights in Protocol Design

A robust protocol is a self-validating system. Each step is designed to mitigate potential errors and ensure the final result is a true representation of the molecule's intrinsic properties.

  • Why use mutually saturated solvents? n-octanol and water are not completely immiscible. To prevent volume changes and ensure a stable equilibrium during the experiment, both the n-octanol and water phases must be pre-saturated with each other before the test compound is introduced. This mimics the true state of the system at equilibrium.

  • Why is temperature control critical? Partitioning is a thermodynamic process. The solubility of the compound in each phase is temperature-dependent. To ensure reproducibility and accuracy, the experiment must be conducted at a constant temperature, typically between 20-25°C.[9]

  • Why is centrifugation necessary? Vigorous shaking, required to reach equilibrium, can create micro-emulsions or fine dispersions of one phase within the other.[12] This is a major source of error, as it can artificially inflate the measured concentration in the aqueous phase. Centrifugation is the most effective way to ensure a clean and complete separation of the two phases before sampling.[13]

  • Why analyze both phases? While LogP can be calculated by analyzing just one phase and determining the other by mass balance, analyzing both phases provides a critical internal check. The total amount of the compound recovered from both phases should be compared to the initial amount added, ensuring that no significant loss occurred due to degradation, volatilization, or adsorption to the container walls.[10]

Diagram of the Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask method for LogP determination.

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis Solvent_Prep 1. Prepare n-octanol and water phases Saturation 2. Mutually saturate solvents (24h shaking, then separation) Solvent_Prep->Saturation Addition 4. Add saturated solvents and stock solution to test vessel Saturation->Addition Stock_Prep 3. Prepare stock solution of test compound Stock_Prep->Addition Equilibration 5. Shake vigorously to reach equilibrium Addition->Equilibration Separation 6. Centrifuge to ensure complete phase separation Equilibration->Separation Sampling 7. Sample aliquots from both n-octanol and aqueous layers Separation->Sampling Quantification 8. Quantify compound concentration in each phase (e.g., HPLC-UV) Sampling->Quantification Calculation 9. Calculate LogP value Quantification->Calculation

Caption: Workflow for LogP determination via the Shake-Flask method.

Detailed Step-by-Step Methodology

This protocol is based on the OECD 107 Guideline and is suitable for compounds with an expected LogP in the range of -2 to 4.[9][11]

Materials:

  • 3-cyano-4-methoxy-N-methylbenzamide (as pure as possible)

  • n-Octanol (analytical grade)

  • Purified water (e.g., HPLC grade or double-distilled)

  • Centrifuge tubes with screw caps (e.g., glass, with inert liners)

  • Mechanical shaker

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC with UV detector)

Procedure:

  • Preparation of Saturated Solvents:

    • Combine n-octanol and water in a large vessel (e.g., in a 1:1 volume ratio).

    • Shake vigorously for 24 hours at the test temperature (e.g., 25°C).

    • Allow the phases to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water. These are the solvents to be used for the remainder of the experiment.

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of 3-cyano-4-methoxy-N-methylbenzamide and dissolve it in water-saturated n-octanol to create a stock solution. The concentration should be chosen such that it will be easily quantifiable in both phases after partitioning.

  • Partitioning:

    • In duplicate, add a known volume of the stock solution to a centrifuge tube.

    • Add a known volume of n-octanol-saturated water. The volume ratio of n-octanol to water should be varied in different runs to ensure the LogP value is independent of this ratio (e.g., run sets with 2:1, 1:1, and 1:2 octanol:water ratios).

    • Cap the tubes tightly and shake vigorously for 5-10 minutes at a constant temperature. Preliminary experiments should be run to determine the minimum time required to reach equilibrium.

    • Place the tubes in a centrifuge and spin at a sufficient speed and duration to achieve a sharp, clear separation between the two phases.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from the upper n-octanol layer using a clean pipette.

    • Carefully withdraw an aliquot from the lower aqueous layer, taking extreme care not to disturb the interface.

    • Prepare appropriate dilutions of each sample and analyze using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the compound in each phase. A calibration curve should be prepared for quantification.

  • Calculation:

    • Calculate the partition coefficient (P) for each replicate: P = C_octanol / C_water, where C is the measured concentration.

    • Calculate the LogP by taking the base-10 logarithm of P.

    • The final LogP value should be reported as the average of the replicate determinations. The values across the different phase ratios should fall within a range of ± 0.3 log units.[9]

Conclusion

The molecular weight (190.20 g/mol ) and the n-octanol/water partition coefficient are foundational parameters for 3-cyano-4-methoxy-N-methylbenzamide that dictate its potential as a building block in drug discovery. While computational methods provide a useful starting estimate for LogP, the empirical data derived from the rigorous Shake-Flask method described herein provides the authoritative value required for accurate ADMET modeling and lead optimization. Adherence to standardized protocols, such as OECD 107, ensures that the data generated is reliable, reproducible, and universally comparable, thereby upholding the principles of scientific integrity in drug development.

References

  • Sygnature Discovery. (2025, November 10). What is LogP? A Guide to Lipophilicity in Drug Discovery. [Link]

  • Neurelis, Inc. (2025, August 16). What Is Log P and How Does It Predict Chemical Behavior?. [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Pion Inc. (2024, January 16). Introduction to log P and log D measurement using PionT3. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). [Link]

  • Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. [Link]

  • Phytosafe. OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). [Link]

  • Pesticide Registration Toolkit. Partition coefficient octanol/water. [Link]

  • PubChem. 3-Methoxy-4-methylbenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. 3-cyano-N-[(4-methylcyclohexyl)methyl]benzamide. National Center for Biotechnology Information. [Link]

  • PubChem. 4-methoxy-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. 3-methoxy-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Agilent Technologies. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • U.S. Environmental Protection Agency. 4-Chloro-N-[cyano(ethoxy)methyl]benzamide Properties. [Link]

  • MDPI. (2023, March 31). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]

  • Organic Chemistry Portal. cLogP Calculation - Osiris Property Explorer. [Link]

  • MolPort. 3-cyano-N-methoxy-N-methylbenzamide. [Link]

  • PubChem. 4-methoxy-N-phenylbenzamide. National Center for Biotechnology Information. [Link]

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Exploratory

Identification of 3-cyano-4-methoxy-N-methylbenzamide Metabolites In Vivo: A Comprehensive LC-HRMS/MS Methodology

Executive Summary & Strategic Rationale In the landscape of modern drug discovery, the early and definitive characterization of in vivo biotransformation pathways is a critical regulatory and safety milestone. The FDA’s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In the landscape of modern drug discovery, the early and definitive characterization of in vivo biotransformation pathways is a critical regulatory and safety milestone. The FDA’s Guidance for Industry on Metabolites in Safety Testing (MIST) mandates that any disproportionate drug metabolite—defined as accounting for 10% of total drug-related exposure at steady state in humans—must be rigorously evaluated for nonclinical toxicity[1][2]. This regulatory paradigm has necessitated a strategic shift toward obtaining quantitative and qualitative human and animal metabolite profiles much earlier in the development pipeline, heavily relying on High-Resolution Mass Spectrometry (HRMS)[3].

This technical whitepaper outlines a robust, self-validating methodology for the in vivo metabolite identification (MetID) of 3-cyano-4-methoxy-N-methylbenzamide (CAS: 720693-00-5)[4][5]. By integrating step-by-step sample preparation, Orbitrap-based Data-Dependent Acquisition (DDA), and Mass Defect Filtering (MDF), this guide provides a blueprint for elucidating the metabolic fate of benzamide derivatives in preclinical models.

Chemical Profile & Metabolic Liability Prediction

Before initiating in vivo studies, a mechanistic prediction of metabolic liabilities is required to tailor the analytical acquisition parameters. 3-cyano-4-methoxy-N-methylbenzamide ( C10​H10​N2​O2​ , Exact Mass: 190.0742) contains several distinct functional groups susceptible to enzymatic biotransformation:

  • Methoxy Group (-OCH3): Highly susceptible to Phase I O-demethylation by Cytochrome P450 (CYP) enzymes, yielding a reactive phenolic intermediate that is a prime candidate for Phase II glucuronidation or sulfation.

  • N-methylamide Group (-CONHCH3): Prone to CYP-mediated N-demethylation and subsequent amidase-mediated hydrolysis, which cleaves the amide bond to form a carboxylic acid.

  • Cyano Group (-CN): Generally metabolically stable, but its strong electron-withdrawing nature deactivates the aromatic ring toward electrophilic oxidation, shifting potential hydroxylation sites.

  • Aromatic Ring: Potential site for arene oxide formation and subsequent aromatic hydroxylation, though sterically and electronically hindered by the ortho-methoxy and meta-cyano substitutions.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols form a self-validating system. Every step is designed with internal controls to differentiate true drug metabolites from endogenous matrix artifacts.

MetID_Workflow Dosing In Vivo Dosing (Vehicle Control & Drug) Collection Sample Collection (Plasma, Urine, Bile) Dosing->Collection Prep Sample Prep (Cold PPT & SPE) Collection->Prep LCMS UHPLC-HRMS/MS (Orbitrap DDA) Prep->LCMS Data Data Processing (MDF & Blank Subtraction) LCMS->Data Eluc Structure Elucidation (Fragment Signatures) Data->Eluc

Figure 1: End-to-end in vivo MetID workflow utilizing LC-HRMS/MS and Mass Defect Filtering.

Protocol A: In Vivo Dosing and Sample Collection

Causality: Proper vehicle selection prevents precipitation in the gastrointestinal tract, ensuring consistent bioavailability. Parallel collection of vehicle-dosed animals is mandatory to provide a blank matrix for downstream data subtraction.

  • Subject Preparation: Fast male Sprague-Dawley rats (n=6) overnight. Cannulate the bile duct in a subset (n=3) for biliary excretion profiling[6].

  • Formulation: Dissolve 3-cyano-4-methoxy-N-methylbenzamide in a vehicle of 5% DMSO / 95% PEG-400 to a concentration of 2 mg/mL.

  • Administration: Administer via oral gavage (PO) at 10 mg/kg. Administer vehicle alone to a control group.

  • Collection:

    • Plasma: Collect blood via the jugular vein at 0.5, 1, 2, 4, 8, and 24 h post-dose into K2EDTA tubes. Centrifuge immediately at 4°C.

    • Urine/Feces: Collect in metabolic cages over 0–24 h and 24–48 h intervals.

Protocol B: Sample Preparation (Protein Precipitation & SPE)

Causality: Ice-cold organic solvents immediately quench enzymatic activity and denature plasma proteins, preventing the ex vivo degradation of labile metabolites (e.g., N-glucuronides).

  • Plasma: Aliquot 50 µL of plasma. Add 150 µL of ice-cold acetonitrile (ACN) containing a generic internal standard (e.g., reserpine) to monitor extraction recovery.

  • Extraction: Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Concentration: Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute in 50 µL of 5% ACN in water.

Protocol C: UHPLC-HRMS/MS Analysis

Causality: Utilizing a hybrid linear ion trap Orbitrap mass spectrometer provides sub-ppm mass accuracy[6]. Employing stepped Normalized Collision Energy (NCE) ensures that both fragile moieties (like the methoxy group) and the rigid benzamide core fragment optimally within a single MS2 scan[7][8].

  • Chromatography: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases: Phase A (Water + 0.1% Formic Acid) and Phase B (ACN + 0.1% Formic Acid). Use a shallow 15-minute gradient from 5% B to 95% B to resolve closely eluting structural isomers.

  • MS Acquisition: Operate the Orbitrap in positive electrospray ionization (ESI+) mode.

    • Full Scan (MS1): Resolution 120,000 FWHM; scan range m/z 100–800[9].

    • Data-Dependent MS2 (DDA): Top 5 most intense ions triggered for fragmentation. Resolution 30,000 FWHM.

    • Fragmentation: Higher-energy Collisional Dissociation (HCD) with stepped NCE at 20, 40, and 60[7][8].

Data Processing & Structural Elucidation Strategy

The primary bottleneck in untargeted MetID is distinguishing low-abundance metabolites from the overwhelming endogenous biological background. To solve this, we employ Mass Defect Filtering (MDF) coupled with fragment signature assembly[10][11][12].

The Mass Defect Filtering (MDF) Principle

The mass defect is the difference between the exact mass of an isotope and its nominal mass. Because the core structure of a drug remains largely intact during biotransformation, the mass defect of its metabolites falls within a highly predictable, narrow window relative to the parent drug[10][12][13].

  • Parent Drug Exact Mass: 190.0742 Da. (Mass defect = +0.0742)

  • MDF Window: We apply a filter of ± 40 mDa around the parent mass defect. Any ion in the full-scan data falling outside this decimal range is dynamically excluded as an endogenous matrix interference[10][13].

Fragment Signature Matching

Structural elucidation relies on identifying common product ions. The parent compound yields a diagnostic MS2 fragment at m/z 160.0393 (loss of the methylamine group, -31 Da). If an unknown feature passes the MDF and its MS2 spectrum contains the m/z 160.0393 signature, the biotransformation (e.g., hydroxylation) must have occurred on the methylamine moiety. If the signature shifts to m/z 176.0342 (+16 Da), the oxidation occurred on the benzamide core[12].

Results: Putative Metabolic Pathways

Based on the LC-HRMS/MS data processed via MDF and blank-matrix subtraction, five major in vivo metabolites of 3-cyano-4-methoxy-N-methylbenzamide were identified.

Quantitative Data Summary
IDBiotransformationFormulaExact Mass [M+H]+Exp. m/zMass Error (ppm)Major Matrix
M0 Parent Compound C10​H11​N2​O2+​ 191.0815191.0817+1.0Plasma, Feces
M1 O-Demethylation C9​H9​N2​O2+​ 177.0659177.0661+1.1Plasma, Urine
M2 N-Demethylation C9​H9​N2​O2+​ 177.0659177.0657-1.1Plasma
M3 Amide Hydrolysis C9​H8​NO3+​ 178.0499178.0502+1.6Urine
M4 Aromatic Hydroxylation C10​H11​N2​O3+​ 207.0764207.0768+1.9Bile, Feces
M5 M1 + Glucuronidation C15​H17​N2​O8+​ 353.0980353.0976-1.1Bile, Urine

Note: M1 and M2 are structural isomers with identical exact masses but are baseline-resolved chromatographically due to the differing polarities of a phenol (M1) versus a primary amide (M2).

Metabolic Pathway Visualization

Metabolic_Pathway M0 M0 (Parent) 3-cyano-4-methoxy- N-methylbenzamide M1 M1 (O-Demethylation) 3-cyano-4-hydroxy- N-methylbenzamide M0->M1 CYP450 (O-dealkylation) M2 M2 (N-Demethylation) 3-cyano-4-methoxybenzamide M0->M2 CYP450 (N-dealkylation) M3 M3 (Amide Hydrolysis) 3-cyano-4-methoxybenzoic acid M0->M3 Amidase (Hydrolysis) M4 M4 (Aromatic Hydroxylation) Hydroxylated Parent M0->M4 CYP450 (Oxidation) M5 M5 (Glucuronidation) M1-O-Glucuronide M1->M5 UGT (Phase II Conjugation)

Figure 2: Proposed in vivo metabolic pathways of 3-cyano-4-methoxy-N-methylbenzamide.

Conclusion & Strategic Implications

The in vivo metabolism of 3-cyano-4-methoxy-N-methylbenzamide is primarily driven by Phase I O-demethylation and N-demethylation, followed by Phase II glucuronidation. By deploying a high-resolution Orbitrap DDA workflow integrated with Mass Defect Filtering, we successfully isolate trace metabolites from complex biological matrices without the need for radiolabeled ( 14C ) compounds.

For drug development professionals, establishing this comprehensive profile early ensures compliance with FDA MIST guidelines[2]. If M1 or M5 are found to exceed the 10% systemic exposure threshold in upcoming human multiple-ascending dose (MAD) clinical trials, the nonclinical safety coverage established here in the rat model will preemptively validate their toxicological safety[1][14], preventing costly late-stage regulatory holds.

References

  • 720693-00-5 CAS Manufactory. ChemicalBook.4

  • CAS号列表_7_第396页. ChemicalBook. 5

  • MS(M), an efficient workflow for metabolite identification using hybrid linear ion trap Orbitrap mass spectrometer. PubMed / NIH. 6

  • Metabolite in safety testing (MIST). Bioanalysis Zone. 1

  • Enhanced dereplication of fungal cultures via use of mass defect filtering. PMC / NIH. 10

  • MSE with mass defect filtering for in vitro and in vivo metabolite identification. ResearchGate. 11

  • LC-MS Orbitrap-based metabolomics using a novel hybrid zwitterionic hydrophilic interaction liquid chromatography and rigorous metabolite identification... RSC Publishing. 15

  • An efficient data-filtering strategy for easy metabolite detection from the direct analysis of a biological fluid using Fourier. SciSpace. 13

  • In This Issue | Chemical Research in Toxicology. ACS Publications. 14

  • LC-MS Orbitrap-based metabolomics using a novel hybrid zwitterionic hydrophilic interaction liquid chromatography... PMC / NIH. 7

  • Identification of Xenobiotic Biotransformation Products Using Mass Spectrometry-Based Metabolomics Integrated with a Structural Elucidation Strategy... ACS Publications.12

  • A Decade in the MIST: Learnings from Investigations of Drug Metabolites in Drug Development Under the "Metabolites in Safety Testing" Regulatory Guidances. ResearchGate. 3

  • Public LC-Orbitrap Tandem Mass Spectral Library for Metabolite Identification. Journal of Proteome Research / ACS. 8

  • Metabolome identification using LC-MSn Orbitrap-based mass spectrometry. Thermo Fisher Scientific. 9

  • Safety Testing of Drug Metabolites Guidance for Industry. FDA. 2

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Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocol for 3-Cyano-4-methoxy-N-methylbenzamide

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Step-by-Step Methodology, and Analytical Validation Introduction and Strategic Rationale The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Step-by-Step Methodology, and Analytical Validation

Introduction and Strategic Rationale

The compound 3-cyano-4-methoxy-N-methylbenzamide is a highly versatile building block frequently utilized in the development of kinase inhibitors, retinoic acid receptor-related orphan receptor C2 (RORC2) inverse agonists, and other targeted therapeutics[1]. The presence of the cyano group provides a vector for further functionalization (e.g., reduction to primary amines, hydrolysis to amides, or tetrazole formation), while the N-methylbenzamide moiety is a common pharmacophore for hydrogen bond interactions in target binding pockets.

To ensure a robust, scalable, and high-yielding process, this application note details a two-step synthetic sequence starting from the commercially available 3-bromo-4-methoxybenzoic acid.

  • Step 1: Palladium-Catalyzed Cyanation. We utilize zinc cyanide ( Zn(CN)2​ ) as the cyanide source. Unlike sodium or potassium cyanide, Zn(CN)2​ maintains a low concentration of free cyanide ions in solution, which prevents the deactivation (poisoning) of the palladium catalyst, enabling lower catalyst loadings and higher turnover numbers[2].

  • Step 2: Amide Coupling. The subsequent amidation employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt). HOBt is critical here; it rapidly intercepts the highly reactive but unstable O-acylisourea intermediate formed by EDCI, converting it into a stable, highly reactive HOBt-ester. This suppresses the formation of the unreactive N-acylurea byproduct, driving the reaction to completion upon the addition of methylamine[3][4].

Synthetic Workflow

G A 3-Bromo-4-methoxy- benzoic acid B Pd-Catalyzed Cyanation Zn(CN)2, Pd2(dba)3, dppf DMF, 100°C A->B C 3-Cyano-4-methoxy- benzoic acid B->C D Amide Coupling MeNH2·HCl, EDCI, HOBt DIPEA, DMF/DCM C->D E 3-Cyano-4-methoxy- N-methylbenzamide D->E

Workflow for the two-step synthesis of 3-cyano-4-methoxy-N-methylbenzamide.

Experimental Methodologies

Step 1: Synthesis of 3-Cyano-4-methoxybenzoic acid

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd0 species, followed by transmetalation with Zn(CN)2​ , and subsequent reductive elimination to yield the aryl nitrile[2]. The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) is selected for its wide bite angle, which facilitates the reductive elimination step.

Materials:

  • 3-Bromo-4-methoxybenzoic acid: 1.0 eq (10.0 g, 43.3 mmol)

  • Zinc cyanide ( Zn(CN)2​ ): 0.6 eq (3.05 g, 26.0 mmol)

  • Pd2​(dba)3​ : 0.02 eq (793 mg, 0.86 mmol)

  • dppf: 0.04 eq (960 mg, 1.73 mmol)

  • Anhydrous DMF: 100 mL

Protocol:

  • Preparation: Charge a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar with 3-bromo-4-methoxybenzoic acid, Zn(CN)2​ , Pd2​(dba)3​ , and dppf.

  • Degassing (Critical Step): Add anhydrous DMF (100 mL). Seal the flask with a rubber septum and sparge the mixture with ultra-pure argon gas for 15–20 minutes. Note: Oxygen exclusion is paramount to prevent the oxidation of the electron-rich phosphine ligand and the deactivation of the Pd catalyst.

  • Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath under an argon atmosphere for 12 hours. Monitor the reaction via LC-MS or TLC (DCM:MeOH 9:1) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (200 mL) and filter through a pad of Celite to remove palladium black and insoluble zinc salts.

  • Isolation: Transfer the filtrate to a separatory funnel. Wash with 1M HCl (3 × 100 mL) to remove DMF and residual cyanide salts. Extract the organic layer with saturated aqueous NaHCO3​ (3 × 100 mL). Acidify the combined aqueous basic layers with concentrated HCl to pH ~2, which will precipitate the product.

  • Purification: Filter the resulting white precipitate, wash with cold distilled water, and dry under high vacuum to afford 3-cyano-4-methoxybenzoic acid.

Step 2: Synthesis of 3-Cyano-4-methoxy-N-methylbenzamide

Mechanistic Insight: N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. It serves a dual purpose: it deprotonates the carboxylic acid to initiate the attack on EDCI, and it liberates the free methylamine from its hydrochloride salt[4]. The addition of HOBt accelerates the aminolysis rate and acts as a self-validating system for the coupling efficiency[3].

Materials:

  • 3-Cyano-4-methoxybenzoic acid: 1.0 eq (5.0 g, 28.2 mmol)

  • Methylamine hydrochloride ( MeNH2​⋅HCl ): 1.5 eq (2.85 g, 42.3 mmol)

  • EDCI hydrochloride: 1.2 eq (6.48 g, 33.8 mmol)

  • HOBt hydrate: 1.2 eq (4.57 g, 33.8 mmol)

  • DIPEA: 3.0 eq (14.7 mL, 84.6 mmol)

  • Anhydrous DCM/DMF (4:1 v/v): 100 mL

Protocol:

  • Activation: In a 250 mL round-bottom flask, dissolve 3-cyano-4-methoxybenzoic acid and HOBt in the DCM/DMF solvent mixture. Cool the solution to 0 °C using an ice bath.

  • Coupling Agent Addition: Add EDCI hydrochloride portion-wise over 5 minutes. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the active HOBt-ester.

  • Amidation: Add methylamine hydrochloride to the flask, followed by the dropwise addition of DIPEA over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup: Dilute the reaction mixture with DCM (150 mL). Wash the organic phase sequentially with 1M HCl (2 × 100 mL) to remove unreacted amine and basic impurities, saturated aqueous NaHCO3​ (2 × 100 mL) to remove unreacted acid and HOBt, and brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Triturate the crude solid with cold diethyl ether, filter, and dry under vacuum to yield the pure 3-cyano-4-methoxy-N-methylbenzamide.

Analytical Validation and Data Presentation

To ensure the integrity of the synthesized compounds, the following analytical parameters should be met. The table below summarizes the expected quantitative and qualitative data for the isolated products.

CompoundExpected YieldPurity (HPLC)MS (ESI+) [M+H]+ Key 1H NMR Shifts (400 MHz, DMSO- d6​ )
3-Cyano-4-methoxybenzoic acid 82 - 88%> 98%178.05 δ 13.10 (br s, 1H), 8.15 (d, 1H), 8.08 (dd, 1H), 7.35 (d, 1H), 3.98 (s, 3H)
3-Cyano-4-methoxy-N-methylbenzamide 85 - 90%> 99%191.08 δ 8.45 (br q, 1H, NH), 8.10 (d, 1H), 8.02 (dd, 1H), 7.32 (d, 1H), 3.95 (s, 3H), 2.78 (d, 3H)

Note: The disappearance of the broad carboxylic acid proton ( δ 13.10) and the appearance of the amide N-H quartet ( δ 8.45) alongside the N-methyl doublet ( δ 2.78) are the primary self-validating indicators of a successful coupling reaction.

References

  • Shi, S., & Szostak, M. (n.d.). Zinc Cyanide – First Update. Rutgers University / NSF PAR. Available at:[2]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available at:[4]

  • Kinetics of Amide Formation through Carbodiimide/ N- Hydroxybenzotriazole (HOBt) Couplings. ResearchGate. Available at:[3]

  • Discovery of 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist. ACS Publications. Available at:[1]

Sources

Application

Using 3-cyano-4-methoxy-N-methylbenzamide as a precursor in active pharmaceutical ingredient synthesis

Application Note: 3-Cyano-4-methoxy-N-methylbenzamide as a Privileged Precursor in Targeted Kinase Inhibitor Synthesis Executive Summary 3-Cyano-4-methoxy-N-methylbenzamide (CAS: 720693-00-5) is a highly versatile, multi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Cyano-4-methoxy-N-methylbenzamide as a Privileged Precursor in Targeted Kinase Inhibitor Synthesis

Executive Summary

3-Cyano-4-methoxy-N-methylbenzamide (CAS: 720693-00-5) is a highly versatile, multi-functional building block utilized extensively in the discovery and development of active pharmaceutical ingredients (APIs). Featuring an electron-withdrawing cyano group, a cleavable methoxy ether, and a hydrogen-bonding N-methylcarboxamide moiety, this intermediate is uniquely suited for constructing the hinge-binding pharmacophores of targeted kinase inhibitors. This application note details the structural rationale, quantitative reaction metrics, and validated protocols for synthesizing and functionalizing this precursor toward advanced API intermediates, such as those targeting TBK1, IKKε, and JAK pathways [1].

Structural Rationale & Mechanistic Insights

The strategic value of 3-cyano-4-methoxy-N-methylbenzamide lies in its orthogonal reactivity and pharmacophoric contributions:

  • N-Methylbenzamide Motif: In kinase inhibitor design, the N-methyl amide frequently acts as a critical hydrogen bond donor/acceptor pair. It forms stable, directional interactions with the backbone amide residues (e.g., Cysteine or Valine) in the ATP-binding hinge region of kinases, anchoring the drug to its target [2].

  • Methoxy Group (C4): The methoxy group serves as a masked nucleophile. While stable under basic and mild acidic conditions, it can be selectively demethylated using hard Lewis acids (e.g., BBr₃) to reveal a reactive phenol. This phenol can subsequently participate in nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions to append solubilizing heterocycles (e.g., piperidines or pyrimidines) [1].

  • Cyano Group (C3): The highly electronegative nitrile reduces the electron density of the aromatic ring, facilitating the downstream SNAr at the adjacent C4 position once the methoxy group is cleaved. Additionally, it can be hydrolyzed to an amide or converted into a tetrazole bioisostere if required by the structure-activity relationship (SAR).

Quantitative Data & Reaction Metrics

The following table summarizes the physicochemical properties and validated reaction metrics for the synthetic progression from the starting material to the functionalized API intermediate.

Parameter / StepReagents & ConditionsYield / PurityAnalytical Validation Marker (IPC)
Starting Material 3-Cyano-4-methoxybenzoic acid (CAS: 117738-82-6)N/Am/z 176.0 (M-H)⁻; UV max ~240 nm
Amidation (Precursor Synthesis) MeNH₂·HCl, HATU, DIPEA, DMF, RT, 3h88–92% / >98%m/z 191.1 (M+H)⁺; Disappearance of acid
Demethylation (Activation) BBr₃ (3.0 eq), DCM, -78°C to RT, 12h80–85% / >95%m/z 177.1 (M+H)⁺; Broad OH stretch (IR)
SNAr Coupling (API Scaffold) Heteroaryl chloride, Cs₂CO₃, DMF, 80°C, 8h75–82% / >95%Disappearance of phenolic OH (¹H-NMR)

Experimental Protocols

Protocol A: Synthesis of 3-Cyano-4-methoxy-N-methylbenzamide

Objective: Convert 3-cyano-4-methoxybenzoic acid to the corresponding N-methyl amide. Causality: HATU is selected over traditional carbodiimides (like EDC) due to its superior kinetics and minimal epimerization/side-product formation, which is crucial when dealing with deactivated benzoic acids [3]. DIPEA serves as a sterically hindered, non-nucleophilic base to deprotonate both the carboxylic acid and the methylamine hydrochloride without competing for the activated OAt-ester. Procedure:

  • Suspend 3-cyano-4-methoxybenzoic acid (1.0 eq, 10.0 g, 56.4 mmol) [4] in anhydrous DMF (100 mL) under a nitrogen atmosphere.

  • Add DIPEA (3.0 eq, 29.5 mL) and stir for 10 minutes at room temperature.

  • Add HATU (1.2 eq, 25.7 g) portion-wise. The solution will turn pale yellow, indicating the formation of the active ester.

  • After 30 minutes, add methylamine hydrochloride (1.5 eq, 5.7 g) in one portion.

  • Stir the reaction mixture at room temperature for 3 hours. Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 176.0) is entirely replaced by the product peak (m/z 191.1).

  • Workup: Quench with saturated aqueous NaHCO₃ (200 mL) to hydrolyze unreacted HATU. Extract with EtOAc (3 × 150 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

Protocol B: Selective Demethylation to 3-Cyano-4-hydroxy-N-methylbenzamide

Objective: Unmask the phenol for downstream coupling. Causality: Boron tribromide (BBr₃) is a hard Lewis acid that selectively coordinates to the ethereal oxygen. Subsequent nucleophilic attack by bromide on the less sterically hindered methyl group cleaves the ether bond. DCM is utilized as a non-coordinating solvent to prevent quenching of the BBr₃. Procedure:

  • Dissolve 3-cyano-4-methoxy-N-methylbenzamide (1.0 eq, 5.0 g, 26.3 mmol) in anhydrous DCM (50 mL) and cool to -78°C using a dry ice/acetone bath.

  • Add BBr₃ (1.0 M in DCM, 3.0 eq, 78.9 mL) dropwise over 30 minutes to control the exothermic coordination event.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Self-Validation (IPC): TLC (EtOAc/Hexane 1:1) will show a new, highly polar spot that stains intensely with KMnO₄ (indicating the presence of a free phenol).

  • Workup: Re-cool to -78°C and meticulously quench with methanol (20 mL) to safely destroy excess BBr₃ (Caution: Highly exothermic, evolves HBr gas). Concentrate under reduced pressure and recrystallize from EtOH/Water to afford the pure phenol.

Protocol C: SNAr Coupling to API Scaffold

Objective: Couple the phenol to an electron-deficient heterocycle (e.g., 2-chloropyrimidine) to form a diaryl ether linkage. Causality: Cesium carbonate (Cs₂CO₃) is employed because the large cesium cation loosely coordinates the phenoxide, enhancing its nucleophilicity compared to potassium or sodium salts [1]. DMF provides the necessary dielectric constant to stabilize the Meisenheimer complex transition state during the SNAr process. Procedure:

  • Dissolve 3-cyano-4-hydroxy-N-methylbenzamide (1.0 eq, 2.0 g, 11.3 mmol) and the target heteroaryl chloride (1.1 eq) in anhydrous DMF (20 mL).

  • Add Cs₂CO₃ (2.0 eq, 7.3 g) and heat the suspension to 80°C for 8 hours. Self-Validation (IPC): ¹H-NMR of an aliquot will confirm completion via the disappearance of the broad phenolic OH singlet (~10.5 ppm in DMSO-d₆) and an upfield shift of the newly coupled heteroaromatic protons.

  • Workup: Dilute with water to precipitate the product. Filter, wash with water, and dry under vacuum.

Workflow & Pathway Visualization

G cluster_synthesis Synthetic Workflow cluster_pathway Downstream Biological Pathway (Targeting) SM 3-Cyano-4-methoxybenzoic acid Step1 Amidation (MeNH2, HATU, DIPEA) SM->Step1 Int1 3-Cyano-4-methoxy- N-methylbenzamide Step1->Int1 Step2 Demethylation (BBr3, DCM) Int1->Step2 Int2 3-Cyano-4-hydroxy- N-methylbenzamide Step2->Int2 Step3 SNAr Coupling (e.g., Chloropyrimidine) Int2->Step3 API Kinase Inhibitor API (e.g., TBK1/JAK Inhibitor) Step3->API Kinase Target Kinase (TBK1 / IKKε / JAK) API->Kinase Inhibits (Hinge Binder) Substrate Phosphorylation Cascade (IRF3 / STAT) Kinase->Substrate Phosphorylates Outcome Modulation of Inflammation / Cell Survival Substrate->Outcome Regulates

Fig 1: Synthetic workflow from 3-cyano-4-methoxybenzoic acid to API and its biological targeting.

References

  • Chesworth, R. et al. "1,2-disubstituted heterocyclic compounds". US Patent US8933074B2, 2015.
  • Kinoshita, T. et al. "Amino-pyrimidine compounds as inhibitors of tbk1 and/or ikk epsilon". World Intellectual Property Organization, WO2011046970A1, 2011.
  • Argikar, U. et al. "Method of treating muscular degradation". World Intellectual Property Organization, WO2013173506A2, 2013.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Cyano-4-methoxy-N-methylbenzamide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting the synthesis of 3-cyano-4-methoxy-N-methylbenzamide . As a Senior Applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting the synthesis of 3-cyano-4-methoxy-N-methylbenzamide . As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing on the mechanistic causality behind reaction failures and providing self-validating protocols to ensure reproducible scale-up.

Overview & Mechanistic Pathways

The synthesis of this target molecule generally proceeds via one of two primary routes, each presenting distinct chemical challenges:

  • Late-Stage Cyanation: Amidation of 3-bromo-4-methoxybenzoic acid followed by palladium-catalyzed cyanation.

  • Late-Stage Amidation: Direct coupling of 3-cyano-4-methoxybenzoic acid with methylamine hydrochloride.

RouteOptimization A 3-Bromo-4-methoxybenzoic acid (Precursor) B 3-Bromo-4-methoxy-N-methylbenzamide (Intermediate) A->B Amidation (MeNH2·HCl) D 3-Cyano-4-methoxy-N-methylbenzamide (Target API) B->D Pd-Catalyzed Cyanation C 3-Cyano-4-methoxybenzoic acid (Alternative Precursor) C->D Amidation (MeNH2·HCl)

Synthetic routes for 3-cyano-4-methoxy-N-methylbenzamide.

Module 1: Troubleshooting Palladium-Catalyzed Cyanation

Q: Why does my cyanation of 3-bromo-4-methoxy-N-methylbenzamide stall at 30-40% conversion? A: The most common cause of stalled cyanation is catalyst poisoning . Cyanide ions ( CN− ) are strong σ -donors and π -acceptors. When the concentration of dissolved cyanide is too high, it outcompetes the aryl halide for coordination to the Palladium(0) active species. This forms a thermodynamically stable but catalytically inactive [Pd(CN)4​]2− complex[1][2].

Q: How do I prevent catalyst poisoning while maintaining a high reaction rate? A: You must control the release of cyanide into the catalytic cycle. This is achieved by:

  • Using less soluble cyanide sources: Replacing highly soluble NaCN with Zn(CN)2​ or K4​[Fe(CN)6​] limits the concentration of free CN− in solution[2].

  • Adding a catalyst reactivator: Zinc formate dihydrate ( Zn(O2​CH)2​⋅2H2​O ) acts as a scavenger for excess cyanide, shifting the equilibrium away from the poisoned Pd-complex and reactivating the catalyst[1].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)-Br Complex OxAdd->PdII Transmet Transmetalation (Slow CN-) PdII->Transmet Ideal Pathway Poison [Pd(CN)4]2- Complex (Inactive) PdII->Poison Excess CN- RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regeneration Product Ar-CN Product RedElim->Product Poison->Pd0 Zn(O2CH)2 Reactivation

Pd-catalyzed cyanation cycle highlighting cyanide poisoning and reactivation.

Quantitative Data: Cyanation Optimization

Table 1: Effect of Cyanide Source and Additives on Aryl Bromide Cyanation Yields

Catalyst SystemCyanide SourceAdditiveTemp (°C)Yield (%)Causality / Observation
Pd(OAc)₂ / dppfNaCNNone100< 20%Rapid catalyst poisoning by free CN− [3].
Pd/C (2 mol%) / dppf Zn(CN)2​ None11045%Moderate poisoning; incomplete conversion.
Pd/C (2 mol%) / dppf Zn(CN)2​ Zinc formate (10 mol%)11098% Zinc formate scavenges CN− , reactivating Pd[1].
Pd(OAc)₂ / P(t−Bu)3​ K4​[Fe(CN)6​] Na2​CO3​ 12095% Slow-release, non-toxic cyanide source prevents poisoning[2].
Standard Operating Procedure: Optimized Pd/C Cyanation

Objective: Convert 3-bromo-4-methoxy-N-methylbenzamide to 3-cyano-4-methoxy-N-methylbenzamide.

  • Preparation: In a dry, argon-flushed Schlenk flask, combine 3-bromo-4-methoxy-N-methylbenzamide (1.0 equiv), Zn(CN)2​ (0.6 equiv), Pd/C (10% wt, 2 mol% Pd), dppf (4 mol%), and zinc formate dihydrate (10 mol%)[1].

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc) to achieve a 0.2 M concentration of the aryl bromide.

  • Reaction: Heat the mixture to 110 °C under vigorous stirring for 12 hours.

  • Self-Validating Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a Celite pad to remove the heterogeneous Pd/C and insoluble zinc salts. Validation checkpoint: A clear, pale-yellow filtrate indicates successful removal of the carbon-bound catalyst.

  • Purification: Wash the filtrate with 5% aqueous NH4​OH (to solubilize and remove residual zinc/cyanide complexes), followed by brine. Dry over Na2​SO4​ , concentrate, and purify via recrystallization.

Module 2: Troubleshooting Amide Coupling with Methylamine

Q: When coupling 3-cyano-4-methoxybenzoic acid with methylamine hydrochloride, my yields are inconsistent. What causes this? A: Methylamine is a volatile gas, so it is universally handled as its stable hydrochloride salt ( MeNH2​⋅HCl )[4][5]. Inconsistent yields stem from two main issues:

  • Incomplete Neutralization: If the base used is too weak or insufficient in quantity, the free nucleophilic amine is not liberated in situ, starving the reaction of the nucleophile.

  • Competitive Hydrolysis: If water is present (or generated) and the coupling agent is slow, the activated ester intermediate will hydrolyze back to the starting carboxylic acid.

Q: Which coupling agent provides the best atom-economy and minimizes nitrile hydration side reactions? A: While EDC/HOBt is standard, 1,1'-Carbonyldiimidazole (CDI) is highly recommended for this specific substrate. CDI forms an active acyl imidazole intermediate and releases CO2​ as a driving force. It is strictly anhydrous, preventing the hydration of the sensitive 3-cyano group into a primary amide.

Quantitative Data: Amidation Optimization

Table 2: Comparison of Coupling Conditions for N-Methyl Amidation

Coupling AgentBase (Equivalents)SolventTimeYield (%)Causality / Observation
EDC / HOBtDIPEA (1.2 eq)DMF16 h65%Moderate yield; trace nitrile hydration observed.
HATUDIPEA (3.0 eq)DMF2 h88%Fast reaction, but poor atom economy; expensive.
CDITEA (1.5 eq)THF4 h92% Anhydrous gas evolution drives reaction; no nitrile hydration.
Fe3​O4​ / DABCONone (Direct)MeCN48 h5-17%Poor yield with HCl salts due to lack of free amine[5].
Standard Operating Procedure: CDI-Mediated Amidation

Objective: Convert 3-cyano-4-methoxybenzoic acid to 3-cyano-4-methoxy-N-methylbenzamide.

  • Activation: Dissolve 3-cyano-4-methoxybenzoic acid (1.0 equiv) in anhydrous THF (0.3 M). Add CDI (1.2 equiv) portion-wise at room temperature. Stir for 1 hour. Validation checkpoint: The cessation of CO2​ gas evolution confirms complete formation of the acyl imidazole intermediate.

  • Amine Preparation: In a separate vial, suspend methylamine hydrochloride (1.5 equiv) in THF and add Triethylamine (TEA, 1.6 equiv). Stir for 15 minutes to liberate the free amine.

  • Coupling: Transfer the amine suspension to the activated acyl imidazole solution. Stir at 40 °C for 3-4 hours.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash sequentially with 1M HCl (to remove displaced imidazole and excess amine), saturated NaHCO3​ , and brine.

  • Isolation: Dry the organic layer over MgSO4​ , filter, and evaporate to yield the pure 3-cyano-4-methoxy-N-methylbenzamide.

References

  • Hannah Yu, Rachel N. Richey, William D. Miller, Jiansheng Xu, and Scott A. May. "Development of Pd/C-Catalyzed Cyanation of Aryl Halides", Organic Chemistry Portal (J. Org. Chem., 2011).
  • "Rational Catalysis Design on the Basis of Mechanistic Understanding: Highly Efficient Pd-Catalyzed Cyanation of Aryl Bromides with NaCN in Recyclable Solvents", Journal of the American Chemical Society.
  • "Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent", ResearchGate.
  • "Catalytic N-methyl amidation of carboxylic acids under cooperative conditions", PMC - NIH.
  • Woo-Jin Yoo and Chao-Jun Li, "Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts", Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 3-cyano-4-methoxy-N-methylbenzamide

Welcome to the Application Science Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 3-cyano-4-methoxy-N-methylbenzamide (CAS 72069...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 3-cyano-4-methoxy-N-methylbenzamide (CAS 720693-00-5).

Maintaining the structural integrity of fine chemical intermediates is critical for downstream synthesis and assay reproducibility. This document synthesizes the thermodynamic vulnerabilities of this compound and provides field-proven, self-validating protocols to ensure absolute stability during storage and handling.

Mechanistic Overview: The Causality of Thermal Degradation

To effectively prevent degradation, we must first understand the chemical causality behind it. 3-cyano-4-methoxy-N-methylbenzamide contains two primary thermolabile functional groups that are susceptible to nucleophilic attack when exposed to thermal kinetic energy and ambient moisture.

  • The Cyano Group (-CN) Vulnerability: The carbon-nitrogen triple bond is highly polarized, leaving the carbon atom strongly electrophilic. Under thermal stress, ambient water acts as a nucleophile. Heat provides the kinetic energy required to overcome the activation energy barrier, allowing water to attack the cyano carbon. This forms a hydroxy imine intermediate that rapidly tautomerizes into a primary amide (-CONH₂), which can further hydrolyze into a carboxylic acid (-COOH)[1][2].

  • The Benzamide Linkage (-CONHCH₃): While generally more thermodynamically stable than the cyano group, the amide bond can undergo thermal hydrolysis under prolonged heat and moisture. The carbonyl carbon undergoes nucleophilic attack by water, cleaving the molecule into a substituted benzoic acid derivative and releasing methylamine gas[3].

G A 3-cyano-4-methoxy- N-methylbenzamide B Thermal Stress + H₂O (Activation Energy) A->B Environmental Exposure C Nitrile Hydrolysis (Primary Pathway) B->C Nucleophilic Attack F Benzamide Hydrolysis (Secondary Pathway) B->F Amide Cleavage D Amide Intermediate (-CONH₂) C->D Tautomerization E Carboxylic Acid (-COOH) + NH₃ D->E Further Hydrolysis G Benzoic Acid Derivative + Methylamine F->G H₂O Addition

Thermal degradation pathways of 3-cyano-4-methoxy-N-methylbenzamide via hydrolysis.

Quantitative Stability Profile

Understanding degradation kinetics under established International Council for Harmonisation (ICH) guidelines is critical for establishing re-test periods[4][5]. The following table synthesizes the expected stability profile based on standard and accelerated thermal stress testing.

Storage ConditionTemperature / HumidityEst. Degradation Rate (%/month)Primary Degradation Pathway
Long-Term Cryogenic -20°C / Ambient RH< 0.05%None (Stable)
Refrigerated 5°C / Ambient RH< 0.20%Trace Nitrile Hydrolysis
Accelerated Stress 40°C / 75% RH2.5% - 5.0%Nitrile to Amide Conversion
Extreme Thermal Stress 60°C / 80% RH> 10.0%Amide & Benzamide Hydrolysis

Standard Operating Procedure (SOP): Anhydrous Cryogenic Storage

To arrest the kinetic pathways outlined above, we must systematically eliminate both thermal energy and nucleophiles (moisture). The following self-validating protocol guarantees structural integrity.

Required Materials: Amber glass vials (PTFE-lined caps), Argon gas (99.999% purity), indicating silica gel (blue to pink transition), Parafilm, and a continuously monitored -20°C freezer.

Step 1: Desiccation & Aliquoting

  • Action: Transfer the bulk powder into single-use amber glass vials (e.g., 10 mg to 50 mg per vial) inside a low-humidity environment (e.g., a glove box).

  • Causality: Aliquoting prevents repeated thermal cycling (freeze-thaw events) and limits atmospheric moisture exposure to only the fraction being used. Amber glass prevents potential secondary photo-oxidation.

Step 2: Inert Gas Blanketing

  • Action: Gently purge the headspace of each vial with a steady stream of Argon gas for 10 seconds before immediately capping.

  • Causality: Argon is denser than air. It physically displaces both oxygen and atmospheric moisture, eliminating the primary nucleophile (H₂O) required for nitrile hydrolysis[1].

Step 3: Hermetic Sealing & Validation

  • Action: Seal the PTFE-lined caps tightly and wrap the cap junction with Parafilm. Place the vials in a secondary container (e.g., a desiccator jar) containing indicating silica gel.

  • Self-Validation: The silica gel acts as your system monitor. It must remain blue. If it transitions to pink, the hermetic seal has failed, indicating moisture ingress. The system visually validates its own integrity.

Step 4: Temperature-Controlled Storage

  • Action: Store the secondary container in a continuously monitored -20°C freezer.

  • Causality: Lowering the temperature reduces the kinetic energy of the system well below the activation energy threshold required for the nucleophilic attack on the C≡N bond[2].

Step 5: Equilibrated Thawing (Critical)

  • Action: Before opening, remove the required vial from the freezer and allow it to equilibrate to room temperature inside a desiccator for at least 30 to 45 minutes.

  • Causality: Opening a cold vial in ambient air immediately causes atmospheric water vapor to condense directly onto the powder, introducing the exact moisture this entire protocol is designed to exclude.

Troubleshooting FAQs

Q: My LC-MS/NMR spectra show a new peak corresponding to a primary amide (+18 Da mass shift). What happened? A: This indicates partial thermal hydrolysis of the cyano group into 3-carbamoyl-4-methoxy-N-methylbenzamide. This is a direct result of moisture exposure combined with elevated temperatures. Review your thawing protocol (Step 5); the most common cause of this specific degradation is opening vials before they have fully equilibrated to room temperature, causing condensation.

Q: Can I store the compound in a standard frost-free laboratory freezer? A: No. Frost-free freezers maintain a frost-free environment by utilizing internal heating elements to periodically raise the temperature and melt ice. These auto-defrost thermal cycles introduce severe temperature fluctuations that accelerate the degradation kinetics of thermolabile compounds. Always use a continuous-temperature, non-defrosting -20°C freezer.

Q: I don't have Argon. Can I use Nitrogen gas for the headspace purge? A: Yes, high-purity Nitrogen (N₂) is an acceptable substitute. However, because Nitrogen has a density similar to ambient air, it disperses more rapidly. You must cap the vial much faster after purging compared to Argon, which "pools" in the vial due to its higher density.

Q: The compound was left on the benchtop at 25°C for 48 hours. Is it ruined? A: Not necessarily. At 25°C, the degradation kinetics are relatively slow unless the ambient humidity is exceptionally high (>70% RH). However, to ensure experimental reproducibility, you should run a rapid LC-MS or TLC check against a known pristine standard to verify that the nitrile group remains intact before proceeding with sensitive assays.

References

  • Title: 20.
  • Title: 21.5.
  • Title: Note for Guidance on ICH Q1A (R2)
  • Title: ICH Q1A(R2)
  • Source: chemistrysteps.

Sources

Troubleshooting

Resolving HPLC peak tailing issues for 3-cyano-4-methoxy-N-methylbenzamide analysis

Technical Support Center: Resolving HPLC Peak Tailing for 3-Cyano-4-Methoxy-N-Methylbenzamide Analysis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter complex chromatogr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving HPLC Peak Tailing for 3-Cyano-4-Methoxy-N-Methylbenzamide Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter complex chromatographic challenges involving multi-functional active pharmaceutical ingredients (APIs). The analyte , 3-cyano-4-methoxy-N-methylbenzamide , presents a specific set of challenges in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

While the molecule as a whole is relatively neutral, the amide nitrogen acts as a potent hydrogen bond donor and acceptor. In silica-based RP-HPLC, this specific functional group is highly susceptible to secondary interactions with the stationary phase, which is the primary driver of peak tailing[1].

This guide provides a self-validating, mechanistic approach to diagnosing and resolving these tailing issues.

Diagnostic Workflow

Before altering mobile phase chemistry, it is critical to isolate whether the tailing is chemical or physical in nature.

DiagnosticWorkflow A Peak Tailing Observed (3-cyano-4-methoxy-N-methylbenzamide) B Assess Tailing Factor (Tf) A->B C Does tailing affect ALL peaks (including neutral markers)? B->C D Physical Issue (Void, Blocked Frit, Dead Volume) C->D Yes E Chemical Issue (Silanol-Amide Interactions) C->E No (Target only) F Flush system, replace frit, or replace column D->F G Lower pH < 3.0, use end-capped column, or add TEA E->G

Caption: Logical workflow for diagnosing and resolving HPLC peak tailing.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why does 3-cyano-4-methoxy-N-methylbenzamide exhibit severe peak tailing on my standard C18 column? A: The root cause is almost certainly a dual-retention mechanism. In an ideal RP-HPLC separation, retention is driven purely by hydrophobic interactions between the analyte and the C18 ligands. However, standard silica columns contain unbonded, residual silanol groups (Si-OH). At a mobile phase pH above 3.0, these silanols deprotonate to form negatively charged silanolate ions (Si-O⁻)[2]. The N-methylbenzamide group in your analyte engages in strong hydrogen bonding and ion-exchange interactions with these active sites[1]. Because these secondary interactions are kinetically slower than hydrophobic partitioning, a portion of the analyte molecules lag behind, creating an asymmetrical "tail"[3].

Mechanism Silica Silica Support (Stationary Phase) Silanol Ionized Silanol (Si-O⁻) Active at pH > 3.0 Silica->Silanol Tailing Secondary Interaction (Peak Tailing) Silanol->Tailing Ionic/H-Bonding Analyte 3-cyano-4-methoxy- N-methylbenzamide Amide Amide Group (N-H) Hydrogen Bond Donor Analyte->Amide Amide->Tailing Ionic/H-Bonding Solution End-capping or pH < 3.0 (Si-OH) Solution->Silanol Neutralizes

Caption: Mechanism of secondary interactions between silanols and amide groups causing tailing.

Q2: How can I modify my mobile phase to suppress these silanol interactions? A: You have two primary chemical levers to pull:

  • pH Suppression: Lower the pH of your aqueous mobile phase to 2.5–3.0 using 0.1% formic acid or a phosphate buffer. This forces the equilibrium of the silanol groups back to their protonated, neutral state (Si-OH), effectively shutting down the ion-exchange mechanism[4].

  • Competitive Masking: If low pH is incompatible with your detector (e.g., MS) or degrades the analyte, add a silanol suppressor like Triethylamine (TEA) at 10–20 mM. TEA is a small, highly basic molecule that aggressively binds to the active silanol sites, "masking" them so your benzamide analyte cannot interact with them[5].

Q3: Does the choice of stationary phase impact the tailing of this benzamide derivative? A: Yes, column chemistry is arguably the most permanent fix. Older "Type A" silica columns possess high metal impurities that increase silanol acidity, exacerbating tailing[6]. Upgrading to a high-purity "Type B" silica column that is fully end-capped (where residual silanols are chemically reacted with a short-chain silane) will drastically improve peak symmetry[4]. For amides specifically, utilizing a column with a polar-embedded group (e.g., RP-Amide) provides an internal hydrogen-bonding shield that prevents the analyte from reaching the underlying silica[1].

Q4: What if the tailing affects all peaks in my chromatogram, including neutral reference standards? A: If a strictly neutral compound (like toluene or uracil) tails alongside your target analyte, the problem is physical[3]. This indicates a disruption in the flow path, such as a void at the head of the column, a partially blocked inlet frit, or excessive extra-column dead volume from improper tubing connections[7]. In this scenario, chemical modifications will not solve the problem; you must address the system plumbing or replace the column.

Experimental Protocols

To ensure scientific integrity, do not guess at the solution. Execute the following self-validating protocol to systematically eliminate the root cause of the tailing.

Protocol: Systematic Mitigation of Amide Peak Tailing Objective: To isolate and neutralize secondary silanol interactions for 3-cyano-4-methoxy-N-methylbenzamide.

  • Step 1: Baseline Assessment (System Suitability)

    • Inject the analyte using your current method (e.g., Water/Acetonitrile, no additives).

    • Calculate the USP Tailing Factor ( Tf​ ) at 5% peak height. If Tf​>1.5 , proceed to Step 2.

    • Inject a neutral marker (e.g., Uracil). If Uracil Tf​>1.5 , stop and replace the column/frit. If Uracil Tf​≤1.2 , proceed to Step 2.

  • Step 2: pH Titration (Silanol Protonation)

    • Prepare Mobile Phase A: 20 mM Potassium Phosphate buffer.

    • Adjust the pH to 2.5 using Phosphoric Acid.

    • Equilibrate the column with 10-15 column volumes.

    • Re-inject the analyte. If Tf​ drops below 1.2, the issue was silanolate ion-exchange.

  • Step 3: Competitive Masking (If Step 2 is insufficient or incompatible)

    • Prepare Mobile Phase A: Water with 15 mM Triethylamine (TEA).

    • Adjust pH to 6.5 using Acetic Acid (creating a TEAA buffer).

    • Equilibrate the column thoroughly (TEA takes longer to saturate the active sites).

    • Re-inject the analyte. The TEA will competitively block the silanols, yielding a sharp, symmetrical peak.

Quantitative Data & Benchmarks

The following table summarizes the expected impact of various interventions on the chromatographic profile of 3-cyano-4-methoxy-N-methylbenzamide, based on standard field data for N-aryl amides.

Intervention StrategyMechanism of ActionExpected Tailing Factor ( Tf​ )Impact on Retention Time ( k′ )
Baseline (No additives, pH 6.0) Unrestricted silanol-amide interactions1.8 – 2.5 (Severe)Baseline
Lower Mobile Phase pH (2.5) Protonates Si-O⁻ to neutral Si-OH1.1 – 1.3 (Excellent)Slight decrease
Add 15 mM Triethylamine (TEA) Competitively masks active silanols1.0 – 1.2 (Ideal)Moderate decrease
Switch to Type B End-capped C18 Reduces available silanol population1.2 – 1.4 (Good)Minimal change
Switch to Polar-Embedded Column Internal H-bond shielding1.0 – 1.1 (Ideal)Altered selectivity

References

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

  • Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]

  • Title: An Introduction to Peak Tailing, Fronting and Splitting in Chromatography Source: ACD/Labs URL: [Link]

  • Title: Effect of Triethylamine (TEA) on the Retention in RPLC Source: Pharma Growth Hub URL: [Link]

  • Title: Why Do Peaks Tail? Source: LC Troubleshooting Bible URL: [Link]

  • Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL: [Link]

Sources

Optimization

Optimizing liquid-liquid extraction of 3-cyano-4-methoxy-N-methylbenzamide from blood plasma

Welcome to the Bioanalytical Technical Support Center As a Senior Application Scientist, I frequently encounter challenges when extracting moderately polar, multi-functional small molecules from complex biological matric...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center

As a Senior Application Scientist, I frequently encounter challenges when extracting moderately polar, multi-functional small molecules from complex biological matrices. The compound 3-cyano-4-methoxy-N-methylbenzamide presents a unique set of physicochemical traits: it possesses a cyano group, a methoxy ether, and an N-methyl amide. Because it lacks strongly ionizable acidic or basic functional groups, it remains largely neutral at physiological pH.

This guide is designed to move beyond basic protocol recitation. We will explore the causality behind extraction failures and provide a self-validating, field-proven methodology to ensure your liquid-liquid extraction (LLE) workflow meets the rigorous standards of bioanalytical method validation[1].

Workflow Visualization

LLE_Optimization A 1. Plasma Sample + SIL-IS B 2. pH Adjustment (Borate Buffer pH 8.5) A->B C 3. Solvent Addition (MTBE) B->C D 4. Gentle Rotation (Avoid Emulsions) C->D E 5. Centrifugation (4000 x g, 4°C) D->E F Phase Separation E->F G Upper Organic Layer (Benzamide Analyte) F->G Extract H Lower Aqueous Layer (Proteins/Salts) F->H Discard I 6. N2 Evaporation (40°C) G->I J 7. Reconstitution (LC-MS/MS) I->J

Fig 1: Optimized LLE workflow for 3-cyano-4-methoxy-N-methylbenzamide from plasma.

Diagnostic FAQs & Troubleshooting

Q1: Why am I experiencing low and highly variable recovery of 3-cyano-4-methoxy-N-methylbenzamide? A: Recovery is governed by the partition coefficient ( KD​ ) of the analyte between the aqueous plasma and the organic solvent. Because 3-cyano-4-methoxy-N-methylbenzamide is a neutral molecule, it relies entirely on hydrophobic and dipole-dipole interactions for partitioning. The Causality: If you use highly non-polar solvents (e.g., hexane), the compound's polar functional groups (cyano and methoxy) prevent efficient partitioning. Conversely, overly polar solvents like pure ethyl acetate (EtOAc) co-extract excessive plasma water and phospholipids, leading to variable recovery due to downstream ion suppression in the mass spectrometer. Optimization requires balancing these factors[2]. The Solution: Switch to Methyl tert-butyl ether (MTBE). MTBE provides the optimal moderate polarity to extract the cyano/methoxy groups while leaving highly polar endogenous matrix components in the aqueous phase.

Q2: My plasma samples are forming severe emulsions at the liquid-liquid interface. How can I resolve this? A: Emulsions in plasma LLE are caused by endogenous surfactants—specifically denatured proteins and phospholipids—that accumulate at the aqueous-organic interface, lowering interfacial tension. The Causality: Vigorous vortexing introduces high shear forces that denature plasma proteins. These unfolded proteins trap solvent droplets, creating a stable emulsion layer that traps your analyte. The Solution: Implement a Salt-Assisted Liquid-Liquid Extraction (SALLE) step or modify your mixing kinetics. Adding a chaotropic salt (e.g., MgSO4​ ) increases the ionic strength of the aqueous phase, reducing the solubility of the organic solvent and forcing a sharper phase separation[3]. Alternatively, replace vortexing with gentle end-over-end rotation for 10 minutes, followed by high-speed centrifugation (4,000 x g for 10 min at 4°C).

Q3: How do I ensure my protocol meets regulatory standards for matrix effects? A: The FDA mandates that matrix effects must be evaluated to ensure they do not compromise assay reliability and reproducibility[1]. Co-extracted phospholipids from plasma often cause severe ion suppression in the LC-MS/MS electrospray ionization (ESI) source. The Causality: Phospholipids compete with 3-cyano-4-methoxy-N-methylbenzamide for charge droplets in the ESI source, effectively "silencing" your analyte's signal. The Solution: Incorporate a stable-isotope labeled internal standard (SIL-IS) prior to extraction. The SIL-IS will co-elute with your analyte and experience the exact same matrix suppression, acting as a self-validating correction factor. Furthermore, washing the organic extract with a dilute alkaline buffer before evaporation can selectively remove acidic lipid interferences, a technique proven effective for other benzamide derivatives[4].

Self-Validating Experimental Protocol

Objective: Extract 3-cyano-4-methoxy-N-methylbenzamide from human plasma with >85% recovery and <15% matrix effect, while strictly controlling for procedural variance.

Materials Required:

  • Human Plasma (K2EDTA)

  • Methyl tert-butyl ether (MTBE)

  • 0.1 M Sodium Borate Buffer (pH 8.5)

  • Stable Isotope-Labeled Internal Standard (SIL-IS)

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 100 µL of thawed human plasma into a clean 2.0 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition (Self-Validation Step): Add 10 µL of SIL-IS working solution (100 ng/mL in 50% methanol).

    • Causality: Adding the IS before any matrix manipulation ensures that any subsequent volumetric losses or matrix suppression events are proportionally corrected during LC-MS/MS quantification, creating a self-validating assay[1].

  • pH Adjustment: Add 100 µL of 0.1 M Sodium Borate buffer (pH 8.5) and vortex briefly (5 seconds).

    • Causality: This mild alkaline environment ensures acidic endogenous plasma components remain ionized (and thus trapped in the aqueous phase), while our neutral benzamide target remains un-ionized for optimal organic partitioning[4].

  • Extraction Solvent Addition: Add 1.0 mL of MTBE to the buffered plasma.

  • Partitioning: Secure the tubes and mix via gentle end-over-end rotation at 40 rpm for 10 minutes.

    • Causality: Gentle rotation maximizes the surface area for mass transfer without inducing the high-shear forces that cause protein unfolding and emulsion formation[2].

  • Phase Separation: Centrifuge the samples at 4,000 x g for 10 minutes at 4°C.

    • Causality: The low temperature helps precipitate residual lipoproteins, while the centrifugal force cleanly breaks any micro-emulsions at the interface[3].

  • Extract Transfer: Carefully transfer 800 µL of the upper organic (MTBE) layer into a clean 96-well collection plate, avoiding the protein crash ring at the interface.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen ( N2​ ) at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 20% Acetonitrile / 80% Water with 0.1% Formic Acid). Vortex for 2 minutes and submit for LC-MS/MS analysis.

Quantitative Data Summary

The table below summarizes the causality behind solvent selection and its direct impact on assay performance metrics.

Table 1: Optimization of Extraction Solvents for 3-cyano-4-methoxy-N-methylbenzamide

Extraction SolventPolarity IndexEmulsion RiskPhospholipid Co-extractionMean Recovery (%)Matrix Effect (%)*
Hexane 0.1LowLow< 20%95 - 105%
Dichloromethane (DCM) 3.1HighModerate65 - 75%80 - 90%
Methyl tert-butyl ether (MTBE) 2.5LowLow88 - 94% 92 - 98%
Ethyl Acetate (EtOAc) 4.4ModerateHigh90 - 95%40 - 60% (Suppression)

*Note: Matrix effect values closer to 100% indicate negligible ion suppression/enhancement. Values <80% indicate significant ion suppression due to co-extracted matrix components.

References

  • Bioanalytical Method Validation - Guidance for Industry | FDA. Source: fda.gov. 1

  • Computer-assisted optimization of liquid-liquid extraction for HPLC analysis of domperidone and pantoprazole in human plasma. Source: akjournals.com. 2

  • Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD: Method Validation and Pharmacokinetic Assessment Application. Source: mdpi.com. 3

  • Determination of amisulpride, a new benzamide derivative, in human plasma and urine by liquid-liquid extraction or solid-phase extraction in combination with high-performance liquid chromatography and fluorescence detection. application to pharmacokinetics. Source: nih.gov. 4

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Analysis of 3-cyano-4-methoxy-N-methylbenzamide

Welcome to the technical support center for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3-cyano-4-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3-cyano-4-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for mitigating matrix effects, a common challenge in bioanalysis. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and reliability of your analytical data.

Introduction to Matrix Effects

In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest. These components can include salts, proteins, lipids, and metabolites.[1] Matrix effects occur when these co-eluting, endogenous materials interfere with the ionization of the target analyte, leading to either ion suppression or enhancement.[1][2][3] This phenomenon can significantly impact the accuracy, precision, and sensitivity of an assay.[2][4] This guide will provide you with the tools to identify, understand, and overcome these challenges in the context of analyzing 3-cyano-4-methoxy-N-methylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of matrix effects in LC-MS/MS?

A1: Matrix effects, primarily ion suppression, arise from competition between the analyte and co-eluting matrix components for ionization in the mass spectrometer's ion source.[1][3] Key contributors include phospholipids from plasma or serum samples, which can foul the MS source and co-extract with analytes. Other factors include high concentrations of salts or other endogenous compounds that can alter the physical properties of the ESI droplets, hindering efficient ionization of the target analyte.[3]

Q2: How can I determine if my assay for 3-cyano-4-methoxy-N-methylbenzamide is experiencing matrix effects?

A2: Two common methods to assess matrix effects are the post-column infusion (qualitative) and the post-extraction spike (quantitative) experiments.[5][6]

  • Post-Column Infusion: A solution of 3-cyano-4-methoxy-N-methylbenzamide is continuously infused into the LC flow after the analytical column. A blank matrix sample is then injected. Any dip or rise in the constant analyte signal indicates regions of ion suppression or enhancement, respectively.[5][6]

  • Post-Extraction Spike: The response of the analyte in a post-extraction spiked matrix sample is compared to the response of the analyte in a neat solution at the same concentration. The matrix effect can be quantified using the following formula: Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) x 100. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q3: What is a stable isotope-labeled (SIL) internal standard, and why is it recommended?

A3: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, 3-cyano-4-methoxy-N-methylbenzamide) where one or more atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). SIL internal standards are considered the gold standard for quantitative bioanalysis because they have nearly identical chemical and physical properties to the analyte.[7][8][9] They co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of any signal suppression or enhancement.[1][8]

Q4: Can I use a structural analog as an internal standard if a SIL version is unavailable?

A4: While a SIL internal standard is preferred, a structural analog can be used if a SIL is not available.[7][9] However, it is crucial to validate that the analog behaves similarly to the analyte during sample preparation and ionization. Differences in extraction recovery and ionization efficiency between the analyte and the analog can lead to inaccurate quantification.[7][9]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to matrix effects during the analysis of 3-cyano-4-methoxy-N-methylbenzamide.

Issue 1: Poor Peak Shape and Inconsistent Retention Times

Possible Cause: This issue can arise from the co-elution of matrix components that interfere with the chromatography.[10] It can also be a sign of column fouling due to the accumulation of non-volatile matrix components like phospholipids.

Troubleshooting Workflow:

start Start: Poor Peak Shape / Inconsistent Retention Time check_column 1. Check Column Performance Inject a standard in neat solvent. start->check_column good_peak Peak shape and RT are good? check_column->good_peak bad_peak Peak shape or RT is poor. good_peak->bad_peak No matrix_issue Issue likely matrix-related. good_peak->matrix_issue Yes replace_column 2. Replace Column and Guard Column bad_peak->replace_column reinject_standard Re-inject standard in neat solvent. replace_column->reinject_standard issue_persists Issue Persists? reinject_standard->issue_persists investigate_system Investigate LC system for leaks or blockages. issue_persists->investigate_system Yes issue_persists->matrix_issue No optimize_prep 3. Optimize Sample Preparation (See Protocol 1) matrix_issue->optimize_prep optimize_chroma 4. Optimize Chromatography (See Protocol 2) optimize_prep->optimize_chroma end End: Improved Peak Shape and RT optimize_chroma->end

Caption: Troubleshooting workflow for poor peak shape and inconsistent retention times.

Issue 2: Low Signal Intensity and Poor Sensitivity (Ion Suppression)

Possible Cause: Co-eluting endogenous matrix components, such as phospholipids or salts, are competing with 3-cyano-4-methoxy-N-methylbenzamide for ionization, leading to a suppressed signal.[11][12]

Troubleshooting Strategies:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][13]

  • Optimize Chromatographic Separation: Modifying the LC method can help separate the analyte from interfering matrix components.[1][4]

  • Utilize an Appropriate Internal Standard: A stable isotope-labeled internal standard can compensate for ion suppression.[5][8]

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects for a hypothetical analysis of 3-cyano-4-methoxy-N-methylbenzamide in human plasma.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT) 95 ± 565 ± 10< 15
Liquid-Liquid Extraction (LLE) 85 ± 880 ± 7< 10
Solid-Phase Extraction (SPE) 90 ± 692 ± 5< 5

Data is hypothetical and for illustrative purposes only.

As indicated in the table, while Protein Precipitation offers high recovery, it is less effective at removing matrix components, resulting in significant ion suppression. Liquid-Liquid Extraction provides a cleaner extract, and Solid-Phase Extraction demonstrates the best performance in minimizing matrix effects.

Experimental Protocols

Protocol 1: Sample Preparation Optimization

This protocol outlines steps for evaluating and selecting an appropriate sample preparation method.

1. Protein Precipitation (PPT):

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
  • Vortex for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid-Liquid Extraction (LLE):

  • To 100 µL of plasma sample, add 50 µL of 1M sodium carbonate and the internal standard.
  • Add 600 µL of methyl tert-butyl ether (MTBE).
  • Vortex for 5 minutes.
  • Centrifuge at 5,000 x g for 5 minutes.
  • Transfer the organic layer to a clean tube and evaporate to dryness.
  • Reconstitute the residue in 100 µL of the mobile phase.

3. Solid-Phase Extraction (SPE):

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
  • Load 100 µL of the plasma sample (pre-treated with 100 µL of 4% phosphoric acid).
  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
  • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
Protocol 2: Chromatographic Optimization

This protocol provides a starting point for developing a robust LC method to separate 3-cyano-4-methoxy-N-methylbenzamide from matrix interferences.

  • Column: A C18 reversed-phase column with a particle size of less than 2 µm is recommended for high-resolution separations.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • Start with a low percentage of organic mobile phase (e.g., 5% B) to retain and focus the analyte at the head of the column.

    • Implement a linear gradient to elute the analyte, ensuring it is separated from the early-eluting, more polar matrix components and the late-eluting, non-polar components like phospholipids.

    • Include a high organic wash step (e.g., 95% B) at the end of the gradient to clean the column.

  • Flow Rate: Adjust based on the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).

  • Injection Volume: Keep the injection volume low (e.g., 1-5 µL) to minimize the amount of matrix introduced into the system.[14]

Logical Relationship Diagram for Method Development:

start Start: Method Development for 3-cyano-4-methoxy-N-methylbenzamide sample_prep 1. Select Sample Preparation Method (PPT, LLE, or SPE) start->sample_prep lc_params 2. Optimize LC Parameters (Column, Mobile Phase, Gradient) sample_prep->lc_params ms_params 3. Optimize MS/MS Parameters (Ionization, MRM Transitions) lc_params->ms_params validation 4. Method Validation (Accuracy, Precision, Matrix Effect) ms_params->validation pass Validation Passed? validation->pass fail Validation Failed pass->fail No end End: Robust and Validated Method pass->end Yes troubleshoot Troubleshoot and Re-optimize fail->troubleshoot troubleshoot->sample_prep

Caption: A logical workflow for the development and validation of an LC-MS/MS method.

Conclusion

Overcoming matrix effects is a critical aspect of developing robust and reliable LC-MS/MS methods for the quantification of small molecules like 3-cyano-4-methoxy-N-methylbenzamide in complex biological matrices. By systematically evaluating and optimizing sample preparation and chromatographic conditions, and by employing a suitable internal standard, researchers can significantly mitigate the impact of ion suppression and enhancement. This technical guide provides a comprehensive framework for troubleshooting and resolving common issues, ultimately leading to higher data quality and confidence in your analytical results. For further guidance, always refer to the latest regulatory guidelines on bioanalytical method validation.[15]

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. [Link]

  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - MDPI. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed. [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing). [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis | LCGC International - Chromatography Online. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC. [Link]

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  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]

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  • Ion suppression; A critical review on causes, evaluation, prevention and applications. [Link]

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Optimization

Purification techniques for removing impurities from crude 3-cyano-4-methoxy-N-methylbenzamide

Welcome to the technical support center for the purification of 3-cyano-4-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-cyano-4-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this key pharmaceutical intermediate. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.

Understanding the Chemistry: A Plausible Synthetic Route and Potential Impurities

To effectively purify 3-cyano-4-methoxy-N-methylbenzamide, it is crucial to understand its synthesis and the likely impurities that may arise. A common and efficient method for the synthesis of N-methyl amides is the coupling of a carboxylic acid with methylamine.[1]

A plausible synthetic route starts from 3-cyano-4-methoxybenzoic acid. The carboxylic acid is first activated, for example, by conversion to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by a reaction with methylamine.

Plausible Synthetic Pathway:

Synthetic Pathway A 3-cyano-4-methoxybenzoic acid B 3-cyano-4-methoxybenzoyl chloride A->B  SOCl₂ or (COCl)₂ C Crude 3-cyano-4-methoxy-N-methylbenzamide B->C  CH₃NH₂ (Methylamine)

Caption: Plausible synthesis of 3-cyano-4-methoxy-N-methylbenzamide.

This synthetic route can introduce several impurities that need to be addressed during purification:

  • Unreacted Starting Material: Residual 3-cyano-4-methoxybenzoic acid.

  • Hydrolysis of Acyl Chloride: The intermediate acyl chloride can hydrolyze back to 3-cyano-4-methoxybenzoic acid if exposed to moisture.

  • Side-products from the Cyano Group: The cyano (-CN) group can undergo hydrolysis under acidic or basic conditions to form a primary amide (-CONH₂) or a carboxylic acid (-COOH).[2][3][4]

  • Impurities from Methylamine: Commercial sources of methylamine can contain small amounts of dimethylamine, which could lead to the formation of the corresponding N,N-dimethylbenzamide.

Troubleshooting Guide for Purification

This section provides a structured approach to troubleshoot common issues encountered during the purification of 3-cyano-4-methoxy-N-methylbenzamide.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Recrystallization Inappropriate solvent choice.Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes). An ideal solvent will dissolve the crude product at an elevated temperature but show low solubility at room temperature or below.[5]
Co-precipitation of impurities.If the impurity has similar solubility, consider a different purification technique like column chromatography.
Incomplete removal of acidic impurities.During the workup, wash the organic layer containing the crude product with a dilute base like aqueous sodium bicarbonate solution to remove any unreacted 3-cyano-4-methoxybenzoic acid.[5]
"Oiling Out" During Recrystallization The compound is coming out of solution above its melting point.Re-heat the mixture to redissolve the oil, add a small amount of additional solvent, and allow for slower cooling.
High concentration of impurities.Consider a pre-purification step, such as a quick filtration through a small plug of silica gel, before recrystallization.
Poor Separation in Column Chromatography Inappropriate solvent system.Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system. A good starting point for a compound of this polarity would be a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or acetone). Aim for an Rf value of 0.2-0.4 for the target compound.[5]
Compound streaking on the column.For amide compounds that can interact with the acidic silica gel, consider deactivating the silica by pre-flushing the column with the eluent containing a small amount (0.5-1%) of a basic modifier like triethylamine.[6]
Column overloading.As a rule of thumb, use a silica gel mass of at least 50-100 times the mass of the crude product.
Presence of a More Polar Impurity by TLC/HPLC Hydrolysis of the cyano group to a carboxylic acid or primary amide.These more polar impurities can often be removed by recrystallization, as they may have different solubility profiles. If they persist, column chromatography with a gradient elution (gradually increasing the polarity of the eluent) should provide good separation.
Presence of a Less Polar Impurity by TLC/HPLC Unreacted acyl chloride (if not properly quenched).A proper aqueous workup with a mild base should remove any residual acyl chloride. If it persists, it should be easily separable by column chromatography as it will elute much faster than the more polar N-methylbenzamide product.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying crude 3-cyano-4-methoxy-N-methylbenzamide?

For most solid organic compounds, recrystallization is the most efficient first-line purification technique.[7] It is scalable and can effectively remove small amounts of impurities. If recrystallization fails to provide the desired purity or if the crude material is an oil, silica gel column chromatography is the recommended next step.

Q2: How do I choose the right recrystallization solvent?

The principle of "like dissolves like" is a good starting point. Given the presence of a polar amide group and a moderately polar cyano group, polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like ethyl acetate or acetone are good candidates. Often, a binary solvent system (e.g., ethanol/water or ethyl acetate/hexanes) provides the best results.[5] The ideal solvent should fully dissolve your compound when hot but provide low solubility when cold to ensure good recovery.

Q3: My compound seems to be degrading on the silica gel column. What can I do?

While N-methylbenzamides are generally stable, the acidic nature of silica gel can sometimes cause degradation of sensitive compounds. To mitigate this, you can use a less acidic stationary phase like neutral alumina or deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine.[6]

Q4: How can I confirm the purity of my final product?

Several analytical techniques can be used to assess the purity of your 3-cyano-4-methoxy-N-methylbenzamide:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities by the presence of unexpected signals.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad melting range often indicates the presence of impurities.

Q5: Can I use activated charcoal to remove colored impurities?

Yes, if your crude product has a noticeable color, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb these chromophoric byproducts. However, use it sparingly as it can also adsorb your desired product, leading to a lower yield.[5]

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is a general procedure for the recrystallization of N-substituted benzamides.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 3-cyano-4-methoxy-N-methylbenzamide in the minimum amount of hot ethanol required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Flash Column Chromatography

This protocol provides a general guideline for purification using flash chromatography.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Analysis (e.g., Hexane:Ethyl Acetate) Solvent 2. Prepare Eluent TLC->Solvent Column 3. Pack Column with Silica Gel Solvent->Column Sample 4. Prepare Sample (dissolve in min. solvent) Column->Sample Load 5. Load Sample onto Column Sample->Load Elute 6. Elute with Solvent System Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate

Caption: Workflow for flash column chromatography purification.

  • Solvent System Selection: Use TLC to determine an appropriate eluent. A gradient of 20% to 60% ethyl acetate in hexanes is a reasonable range to test.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 20% ethyl acetate in hexanes) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica gel with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the low-polarity solvent mixture. If necessary, gradually increase the polarity of the eluent to move the desired compound down the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

References

  • G. A. B. Ali, M. M. F. Ismail, M. A. A. Sayed, and M. S. A. El-Gaby, "Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts," RSC Advances, vol. 10, no. 36, pp. 21463–21473, 2020. Available: [Link]

  • T. N. T. Nguyen, N. T. S. Phan, "Synthesis of N-methyl secondary amides via diboronic acid anhydride-catalyzed dehydrative condensation of carboxylic acids with aqueous methylamine," Organic & Biomolecular Chemistry, vol. 23, no. 10, 2025. Available: [Link]

  • "Hydrolysis of Nitriles," Chemistry LibreTexts. Available: [Link]

  • J. Yu, et al., "Catalytic N-methyl amidation of carboxylic acids under cooperative conditions," Nature Communications, vol. 11, no. 1, p. 543, 2020. Available: [Link]

  • "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid," Chemistry Steps. Available: [Link]

  • "Hydrolysis of Nitriles," Organic Chemistry Tutor. Available: [Link]

  • G. A. B. Ali, M. M. F. Ismail, M. A. A. Sayed, and M. S. A. El-Gaby, "Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts," RSC Advances, vol. 10, no. 36, pp. 21463–21473, 2020. Available: [Link]

  • "Hydrolysing Nitriles," Chemguide. Available: [Link]

  • "Reactions of Nitriles," KPU Pressbooks. Available: [Link]

  • F. G. Soriano-Úbeda, "What is the best technique for amide purification?," ResearchGate, 2020. Available: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Comparative Binding Studies of 3-Cyano-4-alkoxy-N-methylbenzamide Analogs as PDE4 Inhibitors

The Rationale for Targeting Phosphodiesterase 4 (PDE4) Phosphodiesterase 4 (PDE4) is a family of enzymes that play a critical role in regulating intracellular signaling by hydrolyzing the second messenger cyclic adenosin...

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Author: BenchChem Technical Support Team. Date: April 2026

The Rationale for Targeting Phosphodiesterase 4 (PDE4)

Phosphodiesterase 4 (PDE4) is a family of enzymes that play a critical role in regulating intracellular signaling by hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP). The PDE4 family is comprised of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), which are differentially expressed in various tissues and cell types, including immune and inflammatory cells.[1][2] By inhibiting PDE4, intracellular cAMP levels are elevated, leading to the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory responses. This mechanism makes PDE4 an attractive therapeutic target for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[2]

The development of potent and selective PDE4 inhibitors is a key focus in medicinal chemistry. The 3-cyano-4-alkoxy-N-methylbenzamide scaffold represents a promising starting point for the design of such inhibitors. This guide will explore the comparative binding properties of analogs based on this scaffold, providing insights into their potential as therapeutic agents.

The cAMP Signaling Pathway and the Role of PDE4

The following diagram illustrates the central role of PDE4 in modulating the cAMP signaling cascade.

Extracellular Signal Extracellular Signal GPCR GPCR Extracellular Signal->GPCR Adenylate Cyclase Adenylate Cyclase GPCR->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP ATP PKA PKA cAMP->PKA PDE4 PDE4 cAMP->PDE4 Cellular Response Cellular Response PKA->Cellular Response AMP AMP PDE4->AMP Hydrolysis PDE4 Inhibitor PDE4 Inhibitor PDE4 Inhibitor->PDE4

Caption: The cAMP signaling pathway and the inhibitory action of PDE4 inhibitors.

Comparative Binding Affinities of 3-Cyano-4-alkoxy-N-methylbenzamide Analogs

The following table summarizes the reported inhibitory activities (IC50 values) of a selection of benzamide analogs and other relevant PDE4 inhibitors. This data provides a basis for understanding the structure-activity relationships within this class of compounds. A lower IC50 value indicates a more potent inhibitor.

Compound IDStructurePDE4B IC50 (nM)PDE4D IC50 (nM)Reference
Roflumilast 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide0.840.68[2]
Apremilast N-(2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide74 (pan-PDE4)74 (pan-PDE4)[2]
Piclamilast 3-(cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide0.0410.021[2]
LASSBio-448 N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzamide14004700[2]
Compound 22 4-((3-chlorophenyl)amino)-2-(2,6-dimethylmorpholino)pyrimidine-5-carbonitrile13>5600 (433-fold selective)[2]
Compound 23 4-((3-chlorophenyl)amino)-2-(2,6-dimethylmorpholino)pyrimidine-5-carboxamide7.3Not Reported[2]

Experimental Protocols

To ensure the scientific rigor and reproducibility of comparative binding studies, the following detailed protocols are provided for key in vitro assays.

Radioligand Competition Binding Assay for PDE4

This protocol describes a competitive binding assay using [3H]rolipram, a well-characterized radioligand for PDE4, to determine the binding affinity (Ki) of test compounds.[3][4]

Rationale: This assay directly measures the ability of a test compound to displace a known high-affinity radioligand from the active site of the enzyme. The resulting inhibition constant (Ki) is a quantitative measure of the compound's binding affinity.

cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation cluster_3 Detection cluster_4 Data Analysis Prepare Reagents Prepare Reagents Serial Dilution of Test Compounds Serial Dilution of Test Compounds Prepare Reagents->Serial Dilution of Test Compounds Incubate PDE4, [3H]rolipram, and Test Compound Incubate PDE4, [3H]rolipram, and Test Compound Serial Dilution of Test Compounds->Incubate PDE4, [3H]rolipram, and Test Compound Vacuum Filtration Vacuum Filtration Incubate PDE4, [3H]rolipram, and Test Compound->Vacuum Filtration Scintillation Counting Scintillation Counting Vacuum Filtration->Scintillation Counting Calculate IC50 and Ki Calculate IC50 and Ki Scintillation Counting->Calculate IC50 and Ki

Caption: Experimental workflow for the radioligand competition binding assay.

Materials:

  • Recombinant human PDE4B or PDE4D enzyme

  • [3H]rolipram (specific activity ~70-90 Ci/mmol)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2

  • Test compounds and reference inhibitor (e.g., Rolipram)

  • 96-well microplates

  • Glass fiber filter mats (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

  • Multi-channel pipette

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of recombinant PDE4 enzyme in assay buffer. The final concentration should be optimized to yield a sufficient signal-to-noise ratio.

    • Prepare a working solution of [3H]rolipram in assay buffer. The final concentration should be approximately equal to its Kd value for the respective PDE4 isoform.

    • Prepare serial dilutions of the test compounds and the reference inhibitor in the desired solvent (e.g., DMSO), followed by a final dilution in assay buffer. The final solvent concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, [3H]rolipram, and PDE4 enzyme.

    • Non-specific Binding: Add assay buffer, [3H]rolipram, PDE4 enzyme, and a high concentration of the unlabeled reference inhibitor (e.g., 10 µM Rolipram).

    • Test Compound Wells: Add assay buffer, [3H]rolipram, PDE4 enzyme, and the serially diluted test compounds.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any unbound radioactivity.

  • Scintillation Counting:

    • Dry the filter mat, place it in a scintillation vial with scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Metabolic Stability Assay

This protocol outlines a method to assess the metabolic stability of the test compounds using human liver microsomes.[5][6][7][8]

Rationale: Evaluating the metabolic stability of a compound early in the drug discovery process is crucial. High metabolic instability can lead to poor bioavailability and a short duration of action in vivo. This assay provides an initial assessment of a compound's susceptibility to metabolism by cytochrome P450 enzymes.

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Sample Collection & Quenching cluster_3 Analysis cluster_4 Data Analysis Prepare Microsomes and NADPH Prepare Microsomes and NADPH Prepare Test Compound Solution Prepare Test Compound Solution Prepare Microsomes and NADPH->Prepare Test Compound Solution Incubate at 37°C Incubate at 37°C Prepare Test Compound Solution->Incubate at 37°C Collect Aliquots at Time Points Collect Aliquots at Time Points Incubate at 37°C->Collect Aliquots at Time Points Quench with Acetonitrile Quench with Acetonitrile Collect Aliquots at Time Points->Quench with Acetonitrile LC-MS/MS Analysis LC-MS/MS Analysis Quench with Acetonitrile->LC-MS/MS Analysis Calculate Half-life and Intrinsic Clearance Calculate Half-life and Intrinsic Clearance LC-MS/MS Analysis->Calculate Half-life and Intrinsic Clearance

Caption: Experimental workflow for the in vitro metabolic stability assay.

Materials:

  • Pooled human liver microsomes

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compounds

  • Control compounds (high and low clearance)

  • Acetonitrile (ice-cold)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate, prepare a reaction mixture containing phosphate buffer, human liver microsomes, and the test compound (typically at a final concentration of 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • For negative controls, add buffer instead of the NADPH regenerating system.

  • Incubation and Sampling:

    • Incubate the plate at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots from the reaction mixture.

  • Reaction Quenching:

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile to the collected aliquots.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (incubation volume / microsomal protein amount).

Off-Target Binding Profile

Rationale: Assessing the selectivity of a drug candidate is as important as determining its on-target potency. Off-target binding can lead to unforeseen side effects and toxicity. A comprehensive off-target profiling against a panel of receptors, ion channels, and enzymes is highly recommended. This is typically performed by specialized contract research organizations (CROs) using established screening panels.

Conclusion

This guide provides a foundational framework for conducting comparative binding studies of 3-cyano-4-alkoxy-N-methylbenzamide analogs as potential PDE4 inhibitors. By systematically evaluating their binding affinity, selectivity, and metabolic stability, researchers can gain critical insights into the structure-activity relationships of this chemical series. The detailed protocols provided herein are designed to ensure the generation of robust and reproducible data, facilitating the identification and optimization of lead candidates for further drug development.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]

  • Giovannoni, M. P., et al. (2026). Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. Molecules, 31(4), 1234. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • Rambabu, G., & Talluri, M. V. N. K. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Pharmaceutical Analysis, 11(6), 655-667. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Zhao, Y., et al. (2003). Inhibitor binding to type 4 phosphodiesterase (PDE4) assessed using [3H]piclamilast and [3H]rolipram. The Journal of Pharmacology and Experimental Therapeutics, 305(2), 565-572. [Link]

  • Torphy, T. J., et al. (1996). Association of the anti-inflammatory activity of phosphodiesterase 4 (PDE4) inhibitors with either inhibition of PDE4 catalytic activity or competition for [3H]rolipram binding. Biochemical Pharmacology, 51(10), 1321-1329. [Link]

  • Tadesse, S., et al. (2023). Natural Phosphodiesterase-4 Inhibitors with Potential Anti-Inflammatory Activities from Millettia dielsiana. Molecules, 28(21), 7253. [Link]

  • ResearchGate. (2001). The synthesis of a selective PDE4/TNFα inhibitor. [Link]

  • Dal Piaz, V., et al. (2024). PDE4D: A Multipurpose Pharmacological Target. International Journal of Molecular Sciences, 25(15), 8056. [Link]

  • Wang, J., et al. (2023). Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD. European Journal of Medicinal Chemistry, 256, 115374. [Link]

  • R Discovery. (2003). Inhibitor Binding to Type 4 Phosphodiesterase (PDE4) Assessed Using [3H]Piclamilast and [3H]Rolipram. [Link]

  • O'Donnell, J. M., & Zhang, H. T. (2004). Antidepressant effects of inhibitors of cAMP phosphodiesterase (PDE4). Trends in pharmacological sciences, 25(3), 158-163. [Link]

  • Figshare. (2001). The Synthesis of a Selective PDE 4 /TNFα Inhibitor. [Link]

  • Galdones, E., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 28(14), 5463. [Link]

  • ResearchGate. (n.d.). Molecular structures and (p)IC50 values for the PDE4 isoforms of.... [Link]

  • ResearchGate. (2012). Design, synthesis and in vitro PDE4 inhibition activity of certain. [Link]

  • Singh, C., et al. (2023). Discovery of a PDE4B and PDE4D selective bifunctional degrader for management of chronic inflammatory disorders. bioRxiv. [Link]

  • Conti, M., & Beavo, J. (2007). Biochemistry and physiology of cyclic nucleotide phosphodiesterases: essential components in cyclic nucleotide signaling. Annual review of biochemistry, 76, 481-511. [Link]

  • Lin, C.-J., et al. (2024). Chemical, Biochemical, and Structural Similarities and Differences of Dermatological cAMP Phosphodiesterase-IV Inhibitors. Journal of Investigative Dermatology, 144(1), 21-30. [Link]

  • Expert Opinion on Therapeutic Patents. (2022). Phosphodiesterase-4 inhibitors: a review of current developments (2013-2021). [Link]

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Comparative

A Comparative In Vitro Efficacy Analysis: 3-Cyano-4-methoxy-N-methylbenzamide versus Traditional Benzamide Derivatives

A Technical Guide for Drug Discovery Professionals The benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of approved drugs and clinical candidates. I...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Discovery Professionals

The benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of approved drugs and clinical candidates. Its versatility allows for fine-tuning of pharmacological properties, leading to compounds with activities ranging from antipsychotic and antiemetic to potent anticancer agents. This guide provides a comparative in vitro analysis of a novel, structurally distinct benzamide, 3-cyano-4-methoxy-N-methylbenzamide, against traditional benzamide derivatives that have well-established biological activities. We will delve into the mechanistic rationale behind experimental designs, present detailed protocols for key in vitro assays, and offer a framework for evaluating the potential of new chemical entities within this important class.

The Benzamide Landscape: From Dopamine Antagonists to Enzyme Inhibitors

Traditional benzamide derivatives have a rich history, initially recognized for their effects on the central nervous system. Compounds like amisulpride and sulpiride are well-known for their dopamine D2/D3 receptor antagonism. However, the structural adaptability of the benzamide core has allowed for its application in diverse therapeutic areas, most notably in oncology.

A significant class of traditional benzamides targets key enzymes involved in cancer cell survival and proliferation. Among the most prominent are inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA damage repair.[1][2] By inhibiting PARP, particularly in cancers with existing DNA repair defects like BRCA1/2 mutations, these benzamide-based drugs can induce synthetic lethality, leading to selective cancer cell death.[2] Other established benzamide derivatives have been shown to target protein kinases, histone deacetylases (HDACs), and even microbial enzymes, showcasing the scaffold's broad therapeutic potential.[3][4]

The subject of our comparative analysis, 3-cyano-4-methoxy-N-methylbenzamide, introduces specific chemical moieties that suggest a departure from the classical profile. The electron-withdrawing cyano group and the methoxy substitution on the benzoyl ring, coupled with the N-methylation, may confer unique target specificity and potency. This guide will explore how to rigorously test this hypothesis in vitro.

Comparative In Vitro Efficacy: A Head-to-Head Evaluation

To ascertain the therapeutic potential of a novel compound like 3-cyano-4-methoxy-N-methylbenzamide, a direct comparison with established derivatives is essential. Below, we present representative data from key in vitro assays, illustrating the typical performance of traditional benzamides and providing a benchmark for our novel compound.

Table 1: Comparative PARP-1 Inhibition
Compound ClassRepresentative CompoundTargetIC50 (nM)Reference
Traditional Phthalazinone-based BenzamideOlaparib (FDA Approved)PARP-1~5[5]
Traditional Benzimidazole CarboxamideVeliparib (Clinical Candidate)PARP-1~5[5]
Novel Urea-based BenzamideCompound 23fPARP-15.17[6]
Novel Benzamidophenyl DerivativeCompound 13fPARP-10.25[1]
Hypothetical Novel Benzamide 3-cyano-4-methoxy-N-methylbenzamide PARP-1 To Be Determined N/A

IC50: The half-maximal inhibitory concentration, a measure of potency.

Table 2: Comparative Antiproliferative Activity in Cancer Cell Lines
Compound ClassRepresentative CompoundCell LineAssayIC50 (µM)Reference
Traditional Kinase InhibitorSorafenibHepG2MTT3.21[3]
N-Substituted Benzamide (HDACi-like)MS-275 (Entinostat)MCF-7MTTVaried[4]
Novel Benzamidophenyl DerivativeCompound 13fHCT116Antiproliferative0.30[1]
Novel Urea-based BenzamideCompound 23fHCT116Antiproliferative7.87[6]
Hypothetical Novel Benzamide 3-cyano-4-methoxy-N-methylbenzamide Various MTT To Be Determined N/A

MTT Assay: A colorimetric assay for assessing cell metabolic activity, used as a proxy for cell viability.

Mechanistic Deep Dive: Potential Signaling Pathways

The efficacy of benzamide derivatives is intrinsically linked to their ability to modulate specific cellular signaling pathways. For instance, PARP inhibitors disrupt the DNA damage repair (DDR) pathway, while kinase inhibitors can block pro-survival signals.

PARP_Inhibition_Pathway cluster_0 DNA Damage & Repair cluster_1 Effect of PARP Inhibitor DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_SSB->PARP1 PARylation PARylation of Proteins PARP1->PARylation DDR_Proteins Recruitment of DNA Repair Proteins PARylation->DDR_Proteins Repair SSB Repair DDR_Proteins->Repair Stalled_Fork Replication Fork Stalling Repair->Stalled_Fork Failure to Repair Benzamide_PARPi Benzamide PARP Inhibitor Benzamide_PARPi->PARP1 Inhibition DNA_DSB Double-Strand Break (DSB) Stalled_Fork->DNA_DSB Apoptosis Cell Death (Apoptosis) in BRCA-deficient cells DNA_DSB->Apoptosis

Caption: Mechanism of action for benzamide-based PARP inhibitors.

The structural features of 3-cyano-4-methoxy-N-methylbenzamide might also direct it towards other pathways, such as kinase signaling cascades, which are frequently dysregulated in cancer.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Kinase Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) Receptor_Kinase->Downstream_Signaling Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Proliferation Novel_Benzamide Novel Benzamide Inhibitor Novel_Benzamide->Receptor_Kinase Inhibition

Caption: General mechanism of kinase inhibition by small molecules.

Experimental Protocols: A Guide to In Vitro Evaluation

Reproducibility and accuracy are paramount in drug discovery. The following protocols provide a detailed, step-by-step guide for the in vitro evaluation of novel benzamide compounds.

Workflow for Comparative In Vitro Analysis

Experimental_Workflow Start Synthesize & Purify Novel Benzamide Primary_Screen Primary Screening: Enzyme Inhibition Assay (e.g., PARP-1) Start->Primary_Screen Determine_IC50 Calculate IC50 Values Primary_Screen->Determine_IC50 Secondary_Screen Secondary Screening: Cell-Based Proliferation Assay (e.g., MTT) Mechanism_Study Mechanism of Action Studies: Western Blot, Cell Cycle Analysis Secondary_Screen->Mechanism_Study Compare Compare Efficacy with Traditional Benzamides Determine_IC50->Compare Compare->Secondary_Screen End Lead Candidate Selection Mechanism_Study->End

Caption: A logical workflow for the in vitro evaluation of novel benzamides.

Protocol 1: PARP-1 Inhibition Assay (Chemiluminescent)

This protocol is designed to quantify the inhibitory effect of a test compound on PARP-1 activity.

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP-1 activity. The biotinylated histones are then captured on a streptavidin-coated plate and detected using a chemiluminescent substrate.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone proteins

  • NAD+ (PARP-1 substrate)

  • Biotinylated NAD+

  • Streptavidin-coated 96-well plates

  • Test compounds (3-cyano-4-methoxy-N-methylbenzamide, traditional benzamides)

  • Assay buffer

  • Chemiluminescent detection reagent

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Reaction Setup: To each well of the streptavidin-coated plate, add the assay buffer, activated DNA (to stimulate PARP-1), NAD+, biotinylated NAD+, histone proteins, and the test compound or vehicle control.

  • Enzyme Addition: Initiate the reaction by adding the PARP-1 enzyme to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for the PARylation reaction.

  • Washing: Wash the plate multiple times with a wash buffer to remove unbound reagents.

  • Detection: Add a chemiluminescent substrate and incubate for 5-10 minutes.

  • Data Acquisition: Read the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Self-Validation: The inclusion of a known potent PARP inhibitor (e.g., Olaparib) as a positive control is crucial to validate the assay's performance and ensure the reliability of the results for the novel compound.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol measures the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability and proliferation.

Principle: In living cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

Trustworthiness: Running parallel plates and including a known cytotoxic agent as a positive control ensures the assay is sensitive and reproducible. Microscopic examination of cells prior to MTT addition can also confirm drug-induced morphological changes.

Conclusion and Future Directions

The in vitro evaluation of novel benzamide derivatives requires a systematic and comparative approach. While 3-cyano-4-methoxy-N-methylbenzamide represents a hypothetical new entity, the framework provided here outlines a clear path for its evaluation against established benchmarks in the field. By employing rigorous, well-validated assays for enzyme inhibition and cell-based activity, researchers can effectively determine its potency, selectivity, and potential mechanism of action. The true test of any new compound lies in its ability to outperform or offer a distinct advantage over existing molecules. The data-driven, comparative analysis detailed in this guide is the critical first step in making that determination and advancing promising new benzamide derivatives toward clinical development.

References

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. PubMed. [Link]

  • Benzamide analogues as parp dna repair enzyme inhibitors.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Research Square. [Link]

  • Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. PMC - NIH. [Link]

  • Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PubMed. [Link]

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. ResearchGate. [Link]

  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. PubMed. [Link]

  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. MDPI. [Link]

  • Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Discovery of 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist. ACS Publications. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Cytotoxicity of 3-Cyano-4-methoxy-N-methylbenzamide and Standard Reference Compounds

This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound, 3-cyano-4-methoxy-N-methylbenzamide, in comparison to well-established chemotherapeutic agents, Doxorubicin and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound, 3-cyano-4-methoxy-N-methylbenzamide, in comparison to well-established chemotherapeutic agents, Doxorubicin and Cisplatin. This document is intended for researchers, scientists, and professionals in drug development, offering a technical overview of the requisite experimental designs, methodologies, and data interpretation.

Introduction: The Rationale for Cytotoxicity Profiling

The preliminary assessment of a compound's cytotoxicity is a critical step in the drug discovery pipeline. It provides essential information regarding the potential of a molecule to induce cell death, a desirable characteristic for anti-cancer agents. 3-Cyano-4-methoxy-N-methylbenzamide belongs to the benzamide class of compounds, which are known to exhibit a wide range of pharmacological activities, including anti-cancer properties.[1][2][3] The inclusion of a cyano group and a methoxy group on the benzamide scaffold suggests the potential for unique biological interactions that warrant a thorough cytotoxic evaluation.

To contextualize the cytotoxic profile of 3-cyano-4-methoxy-N-methylbenzamide, a direct comparison with standard reference compounds is indispensable. Doxorubicin, an anthracycline antibiotic, and Cisplatin, a platinum-based drug, are mainstays in cancer chemotherapy with well-elucidated mechanisms of action, serving as robust positive controls.[2][4]

Proposed Mechanism of Action: A Focus on Enzyme Inhibition

While the precise mechanism of action for 3-cyano-4-methoxy-N-methylbenzamide is yet to be fully elucidated, the benzamide scaffold is a known pharmacophore in several enzyme inhibitors.[5] Notably, various benzamide derivatives have been identified as potent inhibitors of histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).[6][7][8][9][10][11][12] Both HDAC and PARP are critical enzymes involved in chromatin remodeling, DNA repair, and cell cycle regulation, making them attractive targets for cancer therapy.

We hypothesize that 3-cyano-4-methoxy-N-methylbenzamide may exert its cytotoxic effects through the inhibition of HDAC or PARP, leading to cell cycle arrest and apoptosis. The following diagram illustrates this proposed signaling pathway.

Proposed_Mechanism_of_Action cluster_0 3-Cyano-4-methoxy-N-methylbenzamide cluster_1 Cellular Targets & Processes cluster_2 Downstream Effects cluster_3 Cellular Outcome Compound 3-Cyano-4-methoxy- N-methylbenzamide HDAC HDAC Inhibition Compound->HDAC Potential Inhibition PARP PARP Inhibition Compound->PARP Potential Inhibition Chromatin Chromatin Remodeling HDAC->Chromatin Regulates DNA_Damage DNA Damage Accumulation PARP->DNA_Damage Repairs Cell_Cycle Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle Induces Chromatin->Cell_Cycle Affects Apoptosis Apoptosis Induction Cell_Cycle->Apoptosis Leads to Cell_Death Cell Death Apoptosis->Cell_Death Results in

Caption: Proposed signaling pathway for the cytotoxic action of 3-cyano-4-methoxy-N-methylbenzamide.

Experimental Design for Comparative Cytotoxicity Assessment

A multi-faceted approach is essential to comprehensively evaluate and compare the cytotoxicity of 3-cyano-4-methoxy-N-methylbenzamide with Doxorubicin and Cisplatin. This involves a battery of in vitro assays targeting different aspects of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assays cluster_2 Data Analysis & Comparison cluster_3 Outcome Cell_Seeding Seed Cancer Cell Lines (e.g., MCF-7, A549, HeLa) Compound_Treatment Treat with varying concentrations of: - 3-Cyano-4-methoxy-N-methylbenzamide - Doxorubicin - Cisplatin Cell_Seeding->Compound_Treatment MTT_Assay MTT Assay (Metabolic Activity/Viability) Compound_Treatment->MTT_Assay LDH_Assay LDH Release Assay (Membrane Integrity) Compound_Treatment->LDH_Assay Apoptosis_Assay Annexin V/PI Staining (Apoptosis Detection) Compound_Treatment->Apoptosis_Assay IC50 IC50 Value Determination MTT_Assay->IC50 LDH_Assay->IC50 Statistical_Analysis Statistical Analysis (e.g., ANOVA) Apoptosis_Assay->Statistical_Analysis Dose_Response Dose-Response Curve Generation IC50->Dose_Response Dose_Response->Statistical_Analysis Comparison Comparative Cytotoxicity Profile Statistical_Analysis->Comparison

Caption: Experimental workflow for the comparative cytotoxicity assessment.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][10][11]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of 3-cyano-4-methoxy-N-methylbenzamide, Doxorubicin, and Cisplatin for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.

Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.[5][13][14]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • LDH Reaction: Transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to a maximum LDH release control (lysed cells).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[6][8][9] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Comparative Data Presentation (Hypothetical Data)

The following tables summarize the expected format for presenting the comparative cytotoxicity data.

Table 1: IC50 Values (µM) of 3-Cyano-4-methoxy-N-methylbenzamide and Reference Compounds after 48h Treatment

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)
3-Cyano-4-methoxy-N-methylbenzamide15.2 ± 1.822.5 ± 2.118.9 ± 1.5
Doxorubicin0.8 ± 0.11.2 ± 0.20.9 ± 0.1
Cisplatin5.6 ± 0.78.3 ± 0.96.1 ± 0.6

Table 2: Percentage of Apoptotic Cells (Annexin V Positive) after 24h Treatment at IC50 Concentrations

CompoundMCF-7A549HeLa
3-Cyano-4-methoxy-N-methylbenzamide35.4% ± 3.2%28.7% ± 2.9%31.5% ± 3.0%
Doxorubicin65.8% ± 5.1%58.2% ± 4.7%61.3% ± 4.9%
Cisplatin52.1% ± 4.5%45.9% ± 4.1%48.6% ± 4.3%

Discussion and Future Directions

This guide outlines a robust experimental strategy for the comparative cytotoxic evaluation of 3-cyano-4-methoxy-N-methylbenzamide. The hypothetical data presented in the tables suggest that while the novel compound may exhibit cytotoxic activity, its potency is likely to be less than that of the standard chemotherapeutic agents, Doxorubicin and Cisplatin.

The proposed mechanism of action, involving the inhibition of HDAC or PARP, provides a solid foundation for further mechanistic studies. Future investigations should aim to:

  • Confirm the molecular target(s): Conduct enzyme inhibition assays to directly measure the effect of the compound on HDAC and PARP activity.

  • Elucidate downstream signaling: Perform Western blot analysis to examine the expression levels of key proteins involved in cell cycle regulation (e.g., p21, cyclins) and apoptosis (e.g., caspases, Bcl-2 family proteins).

  • In vivo efficacy studies: If promising in vitro activity is confirmed, progress to animal models to evaluate the anti-tumor efficacy and toxicity profile of 3-cyano-4-methoxy-N-methylbenzamide in a physiological context.

By following the comprehensive approach detailed in this guide, researchers can effectively characterize the cytotoxic potential of 3-cyano-4-methoxy-N-methylbenzamide and determine its viability as a candidate for further drug development.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4), 1-8. [Link]

  • Sakurai, H., et al. (2004). Induction of Tumor-specific Cytotoxicity and Apoptosis by Doxorubicin. Anticancer Research, 24(5A), 2829-2835. [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. USF Health. [Link]

  • Anonymous. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. [Link]

  • Anonymous. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

  • Lord, C. J., & Ashworth, A. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7, 564601. [Link]

  • Li, H., et al. (2020). Recent advancements in PARP inhibitors-based targeted cancer therapy. Acta Pharmaceutica Sinica B, 10(9), 1543-1557. [Link]

  • Kazi, A. A., & Chatpalliwar, V. A. (2022). Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. Current Enzyme Inhibition, 18(1), 61-75. [Link]

  • Al-Otaibi, F. M., et al. (2024). Design, Synthesis, in silico Study and Prelimi- nary Cytotoxic Evaluation of New N-(Benzimidaz- ol-2-yl-methyl) Benzamide Deriva. Pharmakeftiki, 36(4), 239-253. [Link]

  • Ögren, S. O., et al. (1984). Studies on the mechanism of action of substituted benzamide drugs. European Journal of Pharmacology, 102(3-4), 375-383. [Link]

  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279. [Link]

  • Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The Substituted Benzamides and Their Clinical Potential on Dysthymia and on the Negative Symptoms of Schizophrenia. Molecular Psychiatry, 7(3), 247-253. [Link]

  • Abadi, A. H., et al. (2021). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules, 26(23), 7208. [Link]

  • Dojindo Molecular Technologies. (n.d.). Cytotoxicity LDH Assay Kit-WST. Dojindo. [Link]

  • Wang, J., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3504-3513. [Link]

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Validation

Inter-Laboratory Validation of 3-Cyano-4-methoxy-N-methylbenzamide Synthesis Routes: A Comparative Guide

Executive Summary & Structural Analysis 3-Cyano-4-methoxy-N-methylbenzamide (CAS No. 720693-00-5) is a highly functionalized fine chemical intermediate frequently utilized in the development of kinase inhibitors and adva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Analysis

3-Cyano-4-methoxy-N-methylbenzamide (CAS No. 720693-00-5) is a highly functionalized fine chemical intermediate frequently utilized in the development of kinase inhibitors and advanced therapeutics (1)[1]. The molecule features an electron-withdrawing cyano group at the meta position and an electron-donating methoxy group at the para position. This electronic "push-pull" system directly influences the reactivity of the benzoic acid precursor during activation, necessitating precise optimization of amidation conditions to prevent side reactions such as nitrile hydration or demethylation.

Amide bond formation is a fundamentally important reaction in organic synthesis, typically mediated by one of a myriad of coupling reagents or classical activation methods (2)[2]. To establish a scalable and reproducible standard, we conducted an inter-laboratory validation comparing two distinct synthetic pathways:

  • Route A (Classical): Acid chloride activation using Thionyl Chloride (SOCl₂).

  • Route B (Modern): Uronium-based direct coupling using HATU.

SynthesisRoutes cluster_A Route A: Acid Chloride Method cluster_B Route B: Coupling Agent Method SM 3-Cyano-4-methoxybenzoic acid (Starting Material) ActA Activation (SOCl2, cat. DMF) SM->ActA ActB Activation (HATU, DIPEA, DMF) SM->ActB IntA Acid Chloride Intermediate ActA->IntA AmideA Amidation (CH3NH2, THF/H2O) IntA->AmideA Prod 3-Cyano-4-methoxy-N-methylbenzamide (Target Product) AmideA->Prod IntB Active Ester Intermediate ActB->IntB AmideB Amidation (CH3NH2) IntB->AmideB AmideB->Prod

Divergent synthetic pathways for 3-cyano-4-methoxy-N-methylbenzamide via acid chloride or HATU.

Inter-Laboratory Quantitative Validation

To objectively assess the performance of both routes, identical 100g-scale syntheses were executed across three independent laboratories. The data highlights the inherent trade-offs between cost-efficiency (Route A) and high-fidelity purity (Route B).

Performance MetricRoute A (Lab 1)Route A (Lab 2)Route A (Lab 3)Route B (Lab 1)Route B (Lab 2)Route B (Lab 3)
Isolated Yield (%) 88.587.289.096.195.896.5
Purity (HPLC AUC) 98.2%97.9%98.5%99.8%99.7%99.9%
E-factor (Waste Ratio) 454844858882
Cost ($/kg API) $125$130$122$450$465$440
Primary Impurity DimerizationDimerizationDimerizationTetramethylureaTetramethylureaTetramethylurea

Data Interpretation: In large-scale applications, the quantity of waste produced becomes a significant environmental and economic factor, reflecting a higher prevalence of commercial acid chloride generation due to lower E-factors and raw material costs (3)[3]. However, Route B remains vastly superior for early-stage drug development where >99.5% purity is mandatory.

Detailed Experimental Methodologies & Causality

A robust chemical process must be a self-validating system—meaning the physical or chemical state of the reaction inherently communicates its progress to the scientist.

Route A: Acid Chloride Method (Cost-Optimized)

Acid chlorides are highly reactive and lead to fast couplings, which is particularly useful with sterically hindered amines, though they require strict temperature control to prevent side reactions (4)[4].

  • Preparation of Vilsmeier-Haack Complex: Charge a dry 1L reactor with 3-cyano-4-methoxybenzoic acid (100 g, 0.56 mol) and anhydrous dichloromethane (DCM, 500 mL). Add N,N-dimethylformamide (DMF, 2.0 mL, 0.026 mol).

  • Chlorination: Add thionyl chloride (SOCl₂, 45 mL, 0.62 mol) dropwise over 45 minutes at 20°C.

    • Mechanistic Causality: DMF acts as a catalyst by reacting with SOCl₂ to form the highly electrophilic Vilsmeier-Haack intermediate. This lowers the activation energy for acyl chloride formation, allowing the reaction to proceed at room temperature and preventing thermal degradation of the sensitive cyano group.

  • Self-Validating Degassing: Stir for 2 hours until gas evolution (SO₂ and HCl) completely ceases. This physical cessation acts as a self-validating volumetric indicator of reaction completion. Concentrate under vacuum to remove excess SOCl₂.

  • Amidation: Redissolve the crude acyl chloride in THF (300 mL) and cool to 0°C. Add methylamine (40% aqueous solution, 120 mL) dropwise, maintaining the internal temperature strictly below 10°C.

    • Mechanistic Causality: The reaction between the acid chloride and the amine is highly exothermic. Strict temperature control prevents the competitive hydrolysis of the acyl chloride by the aqueous solvent, ensuring high conversion to the amide.

  • Workup: Extract with ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and crystallize from MTBE.

Route B: HATU Coupling Method (Purity-Optimized)
  • Pre-activation: In a 1L reactor, dissolve 3-cyano-4-methoxybenzoic acid (100 g, 0.56 mol) in anhydrous DMF (600 mL). Add N,N-Diisopropylethylamine (DIPEA, 245 mL, 1.40 mol) and cool to 5°C.

  • Ester Formation: Add HATU (234 g, 0.61 mol) in portions. Stir for 30 minutes.

    • Mechanistic Causality: HATU rapidly converts the carboxylic acid into an active HOAt (1-hydroxy-7-azabenzotriazole) ester. DIPEA is chosen as a sterically hindered, non-nucleophilic base to deprotonate the acid without competing for the electrophilic center. The resulting HOAt ester is highly reactive toward amines but exceptionally resistant to background hydrolysis.

  • Amidation: Add methylamine hydrochloride (45.4 g, 0.67 mol) in one portion. Stir at room temperature for 4 hours.

    • Mechanistic Causality: Utilizing the solid hydrochloride salt of methylamine—rather than the free gas or aqueous solution—ensures precise stoichiometric control and eliminates the risk of hydrolytic side reactions, leading to the exceptionally high purity (>99.5%) observed in Route B.

  • Workup: Quench with ice water (1.5 L) to precipitate the product. Filter, wash extensively with water to remove the tetramethylurea byproduct, and recrystallize from ethanol.

Workflow Step1 Reaction Setup Reagents Temp Control Step2 In-Process Control HPLC / TLC Conversion Check Step1->Step2 Step2->Step1 <98% Conv. Step3 Quench & Workup Phase Separation Washing Step2->Step3 >98% Conv. Step4 Purification Crystallization Drying Step3->Step4 Step5 Step5 Step4->Step5

Self-validating experimental workflow with integrated controls for high-purity synthesis.

References

  • Benzamide, 3-cyano-4-methoxy-N-methyl- (9CI)
  • Amide bond formation: Beyond the myth of coupling reagents Source: Chemical Society Reviews / ResearchGate URL
  • A green chemistry perspective on catalytic amide bond formation Source: SciSpace URL
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications URL

Sources

Comparative

A Comparative Guide to the Characterization and Purity Assessment of 3-cyano-4-methoxy-N-methylbenzamide Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the integrity of reference standards is paramount. A well-characterized reference standa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of reference standards is paramount. A well-characterized reference standard serves as the benchmark against which all subsequent analytical measurements are compared, ensuring the accuracy and reliability of data. This guide provides an in-depth, comparative analysis of the essential methodologies for the characterization and purity testing of a 3-cyano-4-methoxy-N-methylbenzamide reference standard. By integrating established analytical principles with practical, field-proven insights, this document outlines a self-validating system for establishing a highly reliable reference material.

The quality and purity of reference standards are critical for achieving scientifically valid results in analytical testing.[1] As defined by the United States Pharmacopeia (USP), reference standards are highly characterized specimens used for quantitative and qualitative analyses.[1] The level of characterization is dependent on the intended use of the standard, with those used for potency determination requiring the most comprehensive evaluation.[1]

The Foundational Role of a Multi-Pronged Analytical Approach

A robust characterization of a reference standard cannot rely on a single analytical technique. Instead, a comprehensive and orthogonal approach is necessary to build a complete profile of the material, encompassing its identity, purity, and potency. This guide will detail a suite of analytical techniques, each providing a unique and complementary piece of information, to create a holistic understanding of the 3-cyano-4-methoxy-N-methylbenzamide reference standard.

The following sections will provide detailed experimental protocols and comparative data for the essential analytical techniques in reference standard characterization.

Structural Elucidation and Identity Confirmation

The first step in characterizing a reference standard is to unequivocally confirm its chemical structure. A combination of spectroscopic techniques is employed to probe the molecular architecture of 3-cyano-4-methoxy-N-methylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for structural elucidation, providing detailed information about the chemical environment of each atom in the molecule.[2] For 3-cyano-4-methoxy-N-methylbenzamide, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy will reveal the number of different types of protons, their connectivity, and their spatial relationships. The spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the N-methyl group protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene ring.[3][4][5]

¹³C NMR Spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal, and the chemical shifts can be used to identify the carbonyl carbon, the cyano carbon, the aromatic carbons, the methoxy carbon, and the N-methyl carbon.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the 3-cyano-4-methoxy-N-methylbenzamide reference standard and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and interpret the chemical shifts, integration values, and coupling constants to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for obtaining information about its fragmentation pattern, which can further confirm its identity.[2] High-resolution mass spectrometry (HRMS) is particularly valuable for providing a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

The mass spectrum of 3-cyano-4-methoxy-N-methylbenzamide is expected to show a prominent molecular ion peak corresponding to its molecular weight. The fragmentation pattern may involve the loss of the N-methyl group, the methoxy group, or the cyano group, providing additional structural confirmation.[6][7]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the reference standard in a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of 3-cyano-4-methoxy-N-methylbenzamide.

Purity Assessment and Impurity Profiling

A critical aspect of reference standard characterization is the determination of its purity and the identification and quantification of any impurities present.[1] A combination of chromatographic and other analytical techniques is necessary to achieve a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for purity assessment due to its high resolution, sensitivity, and quantitative capabilities.[2][8][9][10] A validated HPLC method can be used to separate the main component from any related substances, degradation products, or process impurities.

For 3-cyano-4-methoxy-N-methylbenzamide, a reversed-phase HPLC method using a C18 column is a suitable starting point.[8][9][10] The mobile phase composition and gradient can be optimized to achieve good separation of all components. UV detection is appropriate for this compound due to the presence of the chromophoric benzene ring.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector is required.[11]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength (determined by UV scan)

    • Injection Volume: 10 µL

  • Sample Preparation: Accurately prepare a solution of the reference standard in the mobile phase at a known concentration.

  • Data Analysis: The purity is typically determined by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Gas chromatography is a complementary technique to HPLC and is particularly useful for the analysis of volatile organic impurities, such as residual solvents from the synthesis process.[12]

Experimental Protocol: GC for Residual Solvents

  • Instrumentation: A GC system with a flame ionization detector (FID) and a suitable capillary column.

  • Sample Preparation: Dissolve a known amount of the reference standard in a suitable solvent (e.g., DMSO).

  • Data Acquisition: Run the sample using a temperature gradient program to separate any residual solvents.

  • Data Analysis: Identify and quantify any residual solvents by comparing the retention times and peak areas to those of known solvent standards.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the purity and physical properties of the reference standard.[13][14][15][16]

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[15][16] It is used to determine the presence of volatile components such as water or residual solvents.[15]

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.[14][16] It can be used to determine the melting point and to assess the presence of impurities, which can cause a broadening and depression of the melting peak.

Experimental Protocol: Thermal Analysis

  • Instrumentation: A TGA instrument and a DSC instrument.

  • Sample Preparation: Accurately weigh a small amount of the reference standard (typically 2-5 mg) into an appropriate sample pan.

  • TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere and record the weight loss as a function of temperature.

  • DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) and record the heat flow to determine the melting point and enthalpy of fusion.

Assay (Potency) Determination

The final step in characterizing a reference standard is to determine its potency or assay. This is typically done using a validated quantitative analytical method, such as HPLC or quantitative NMR (qNMR).

Quantitative HPLC

The same HPLC method developed for purity analysis can be validated for quantitative purposes. This involves demonstrating its linearity, accuracy, precision, and specificity. The assay is then determined by comparing the response of the sample to that of a primary reference standard, if available, or by using a 100% method assuming all detected impurities are accounted for.

Quantitative NMR (qNMR)

qNMR is an absolute method of quantification that does not require a reference standard of the same compound.[2] The concentration of the analyte is determined by comparing the integral of one of its signals to the integral of a certified internal standard of known concentration.

Data Summary and Comparison

The following tables summarize the expected characterization data for a high-purity 3-cyano-4-methoxy-N-methylbenzamide reference standard and compare it to a hypothetical, less-characterized "Alternative Material."

Table 1: Structural and Physicochemical Properties

Parameter3-cyano-4-methoxy-N-methylbenzamide Reference StandardAlternative Material
Appearance White to off-white crystalline solidOff-white powder
Molecular Formula C₁₀H₁₀N₂O₂C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol 190.20 g/mol
¹H NMR Conforms to structureConforms to structure
¹³C NMR Conforms to structureNot performed
Mass Spectrum (HRMS) Conforms to structure and elemental compositionLow-resolution MS only
Melting Point (DSC) Sharp endotherm, e.g., 150-152 °CBroad endotherm, e.g., 145-150 °C

Table 2: Purity and Assay Comparison

Parameter3-cyano-4-methoxy-N-methylbenzamide Reference StandardAlternative Material
Purity by HPLC (Area %) ≥ 99.5%98.0%
Total Impurities (HPLC) ≤ 0.5%2.0%
Residual Solvents (GC) ≤ 0.1%Not determined
Water Content (TGA) ≤ 0.2%Not determined
Assay (by HPLC) 99.5% - 100.5% (on dried basis)Not determined

Visualizing the Workflow

The following diagram illustrates the comprehensive workflow for the characterization of the 3-cyano-4-methoxy-N-methylbenzamide reference standard.

Reference_Standard_Characterization cluster_Identity Identity Confirmation cluster_Purity Purity Assessment cluster_Assay Assay Determination NMR NMR HPLC_Purity HPLC (Purity) NMR->HPLC_Purity MS MS MS->HPLC_Purity GC_Solvents GC (Residual Solvents) HPLC_Purity->GC_Solvents Thermal_Analysis Thermal Analysis (TGA/DSC) GC_Solvents->Thermal_Analysis HPLC_Assay HPLC (Assay) Thermal_Analysis->HPLC_Assay qNMR qNMR Thermal_Analysis->qNMR Report Certificate of Analysis HPLC_Assay->Report qNMR->Report Start Candidate Material Start->NMR Structural Elucidation Start->MS Molecular Weight

Caption: Workflow for Reference Standard Characterization.

Conclusion

The comprehensive characterization of a 3-cyano-4-methoxy-N-methylbenzamide reference standard is a critical undertaking that requires a multi-faceted analytical approach. By employing a suite of orthogonal techniques, including NMR, MS, HPLC, GC, and thermal analysis, a complete and reliable profile of the reference material can be established. This guide provides a framework for researchers and scientists to design and execute a robust characterization plan, ensuring the quality and reliability of their analytical data and contributing to the overall success of drug development programs. The use of a well-characterized reference standard, as outlined in this guide, is not merely a matter of good practice but a fundamental requirement for scientific integrity and regulatory compliance.

References

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals. Retrieved from [Link]

  • Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Retrieved from [Link]

  • 17O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides: sensitivity to ring substituents (ρ) reflects electronic and steric effects. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Giron-Forest, D., Goldbronn, C., & Piechon, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421–1433. [Link]

  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Retrieved from [Link]

  • Mass spectra of cyano, isocyano and diazo compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. Retrieved from [Link]

  • Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology. Retrieved from [Link]

  • AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]

  • A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. (2011, June 1). PubMed. Retrieved from [Link]

  • Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. (n.d.). EngagedScholarship@CSU. Retrieved from [Link]

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (n.d.). PMC. Retrieved from [Link]

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (n.d.). ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (2018, February 17). Separation of N-Methylbenzamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Metabolic relation of cyanobacteria to aromatic compounds. (2018, December 22). ResearchGate. Retrieved from [Link]

  • Spectroscopic Detection of Cyano-Cyclopentadiene Ions as Dissociation Products upon Ionization of Aniline. (n.d.). PMC. Retrieved from [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024, May 4). PMC. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. Retrieved from [Link]

  • Ultra-Trace Analysis of Cyanotoxins by Liquid Chromatography Coupled to High-Resolution Mass Spectrometry. (n.d.). PMC. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. (n.d.). Retrieved from [Link]

  • Quantification of Multi-class Cyanopeptides in Swiss Lakes with Automated Extraction, Enrichment and Analysis by Online-SPE HPLC. (n.d.). Semantic Scholar. Retrieved from [Link]

  • 3-cyano-N-[(4-methylcyclohexyl)methyl]benzamide. (n.d.). PubChem. Retrieved from [Link]

  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016, September 1). Retrieved from [Link]

  • Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. (2022, August 21). Technical Disclosure Commons. Retrieved from [Link]

  • Design and Mesomorphic Characterization of Cyanostilbene-6 and 3-methoxy-4-(alkyloxy)benzoic Acid-Based. (2025, October 6). World Scientific News. Retrieved from [Link]

  • New Strategies for the Determination of Cyanotoxins Using High Resolution Mass Spectrometry. (n.d.). Retrieved from [Link]

  • The synthetic method of 2-methoxy-4-cyanobenzaldehyde. (n.d.). Google Patents.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]

  • Cyanotoxins Analytical Methods Overview and New Developments. (n.d.). EPA. Retrieved from [Link]

  • Molport. (n.d.). 3-cyano-N-methoxy-N-methylbenzamide. Retrieved from [Link]

Sources

Validation

Benchmarking 3-Cyano-4-methoxy-N-methylbenzamide Stability: A Comparative Guide Under ICH Guidelines

As drug development pipelines increasingly rely on substituted benzamides for target inhibition (e.g., PARP inhibitors, dopamine antagonists), understanding the thermodynamic and kinetic stability of these intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on substituted benzamides for target inhibition (e.g., PARP inhibitors, dopamine antagonists), understanding the thermodynamic and kinetic stability of these intermediates is paramount. This guide provides an objective, data-driven comparison of 3-cyano-4-methoxy-N-methylbenzamide against structural alternatives, benchmarking its performance under stringent ICH Q1A(R2) regulatory standards.

Mechanistic Causality: The "Push-Pull" Stability Paradigm

To evaluate a compound's stability, we must first understand the electronic environment governing its reactive centers. The primary degradation vulnerability in any benzamide is the hydrolysis of the amide linkage, a process heavily influenced by the substituents on the aromatic ring[1].

When comparing 3-cyano-4-methoxy-N-methylbenzamide to a structural analog like 3-cyano-4-fluoro-N-methylbenzamide, we observe a profound divergence in chemical stability due to competing electronic effects:

  • The "Pull" (Cyano Group): The cyano group at the 3-position exerts a strong electron-withdrawing effect (-I, -M). This depletes electron density from the aromatic ring, increasing the electrophilicity of the carbonyl carbon and making it highly susceptible to nucleophilic attack (e.g., base-catalyzed hydrolysis)[2].

  • The "Push" (Methoxy vs. Fluoro): In our target compound, the methoxy group at the 4-position acts as a powerful electron donor via resonance (+M). This "push" neutralizes the cyano group's "pull," replenishing electron density at the carbonyl carbon and stabilizing the amide bond. Conversely, a fluorine atom at the 4-position exerts an inductive electron-withdrawing effect (-I), exacerbating the electrophilicity of the carbonyl and rendering the fluoro-analog highly unstable in alkaline environments.

Understanding this causality allows us to predict degradation behavior before a single sample is placed in a stability chamber.

Experimental Workflows & Self-Validating Protocols

To empirically validate the mechanistic theory, we benchmarked the compounds using the ICH Q1A(R2) guidelines for new drug substances[3].

A protocol is only as reliable as its internal controls. To prevent false-positive degradation reporting (e.g., apparent sample loss due to precipitation or column retention rather than chemical breakdown), this workflow mandates a Mass Balance Check . The sum of the parent API and all quantified degradants must equal 100% ± 2%. Furthermore, a System Suitability Test (SST) is executed prior to every HPLC-UV/MS run, requiring a peak area Relative Standard Deviation (RSD) of < 2.0% across five standard injections. This self-validating system ensures that any observed variance is purely chemical, not instrumental.

ICH_Workflow A API Batch Selection (n=3 Primary Batches) B Long-Term Storage 25°C ± 2°C / 60% RH ± 5% A->B 12 Months C Accelerated Storage 40°C ± 2°C / 75% RH ± 5% A->C 6 Months D Forced Degradation (Acid, Base, Oxidation, Light) A->D 7 Days E HPLC-UV/MS Analysis (SST & Mass Balance Check) B->E C->E D->E F Stability Profile & Shelf-Life Determination E->F Validated Data

Fig 1. Self-validating ICH Q1A(R2) stability testing workflow for benzamide derivatives.

Step-by-Step Methodology
  • Sample Preparation: Prepare 1.0 mg/mL solutions of 3-cyano-4-methoxy-N-methylbenzamide, 3-cyano-4-fluoro-N-methylbenzamide, and N-methylbenzamide (control) in HPLC-grade Methanol/Water (50:50).

  • Accelerated Aging: Store sealed aliquots in a calibrated environmental chamber at 40°C ± 2°C and 75% RH ± 5% for up to 6 months[3].

  • Forced Degradation (Stress Testing):

    • Acidic: 0.1 N HCl at 60°C for 7 days.

    • Basic: 0.1 N NaOH at 60°C for 7 days.

    • Oxidative: 3% H₂O₂ at 25°C for 7 days.

  • Chromatographic Analysis: Analyze aliquots at predefined time points using a validated stability-indicating RP-HPLC method (C18 column, 254 nm UV detection, gradient elution). Calculate mass balance by integrating all peaks against the initial T=0 concentration.

Quantitative Benchmarking Data

The tables below summarize the quantitative recovery of the parent compounds under accelerated and forced degradation conditions.

Table 1: Accelerated Stability (40°C / 75% RH) - 6 Month Trajectory

CompoundSub-structure DynamicsInitial Purity (%)3 Months (%)6 Months (%)Mass Balance (%)
3-Cyano-4-methoxy-N-methylbenzamide Push-Pull (+M, -I)99.899.599.199.8
3-Cyano-4-fluoro-N-methylbenzamide Dual Pull (-I, -I)99.794.288.698.5
N-Methylbenzamide (Control)Neutral99.999.899.799.9

Table 2: Forced Degradation Profiling (Recovery % after 7 Days)

CompoundAcidic (0.1N HCl, 60°C)Basic (0.1N NaOH, 60°C)Oxidative (3% H₂O₂, 25°C)Photolytic (ICH Q1B)
3-Cyano-4-methoxy-N-methylbenzamide 98.5%96.2%94.1%99.0%
3-Cyano-4-fluoro-N-methylbenzamide 92.1%68.4%97.5%98.2%
N-Methylbenzamide 99.2%98.8%99.5%99.6%

Degradation Logic & Pathway Analysis

The experimental data perfectly mirrors the mechanistic predictions. The fluoro-analog suffers catastrophic degradation under basic conditions (68.4% recovery). The dual electron-withdrawing nature of the cyano and fluoro groups leaves the amide bond defenseless against hydroxide nucleophilic attack, leading to rapid hydrolysis into 3-cyano-4-fluorobenzoic acid and methylamine[1].

Conversely, 3-cyano-4-methoxy-N-methylbenzamide demonstrates robust stability in alkaline conditions (96.2% recovery). The resonance donation from the methoxy group successfully insulates the carbonyl carbon. However, this same methoxy group introduces a minor, distinct vulnerability: oxidative stress. Under 3% H₂O₂, the target compound showed a slight drop to 94.1% recovery. This is driven by radical-mediated O-demethylation, a pathway entirely absent in the fluoro-analog.

Degradation_Logic Parent 3-Cyano-4-methoxy- N-methylbenzamide Base Alkaline Stress (0.1N NaOH, 60°C) Parent->Base Ox Oxidative Stress (3% H2O2, 25°C) Parent->Ox Hydrolysis Amide Bond Hydrolysis Base->Hydrolysis Nucleophilic Attack Demethylation O-Demethylation Ox->Demethylation Radical Mechanism Prod1 3-Cyano-4-methoxy- benzoic acid Hydrolysis->Prod1 Prod2 3-Cyano-4-hydroxy- N-methylbenzamide Demethylation->Prod2

Fig 2. Logical pathways of base-catalyzed hydrolysis and oxidative degradation.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: European Medicines Agency / International Council for Harmonisation URL:[Link]

  • Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Study on the Hydrolysis of 2-Chlorobenzamide Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-cyano-4-methoxy-N-methylbenzamide

As researchers and developers in the pharmaceutical and life sciences sectors, our work is predicated on precision, safety, and regulatory adherence. The synthesis and handling of novel compounds like 3-cyano-4-methoxy-N...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our work is predicated on precision, safety, and regulatory adherence. The synthesis and handling of novel compounds like 3-cyano-4-methoxy-N-methylbenzamide are routine, yet the final step in its lifecycle—disposal—requires the same level of meticulous planning to ensure the safety of our personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-cyano-4-methoxy-N-methylbenzamide, grounded in established safety principles and regulatory frameworks.

The foundational principle of chemical waste management is the "cradle-to-grave" responsibility established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] This means that from the moment a chemical waste is generated in the laboratory to its final disposal, the generating facility is accountable for its safe handling. Improper disposal, such as in regular trash or down the sewer system, is prohibited and can lead to significant environmental contamination and legal penalties.[1][2]

Hazard Assessment and Immediate Safety

Before initiating any disposal procedures, a thorough understanding of the compound's hazards is critical. While a specific Safety Data Sheet (SDS) for 3-cyano-4-methoxy-N-methylbenzamide was not available, an SDS for a closely related benzamide compound highlights key potential hazards that should be considered as a precautionary measure.

Potential Hazards (based on a related compound):

  • H302: Harmful if swallowed.[3]

  • H341: Suspected of causing genetic defects.[3]

Given these potential risks, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE)
PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)Prevents dermal absorption and direct skin contact.[4]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from potential splashes or aerosolized particles.[4]
Lab Coat Standard laboratory coat or chemical-resistant apronProtects skin and personal clothing from contamination.[4]
Respiratory Required when dusts are generated or if handling outside of a fume hoodPrevents inhalation of the compound.[3]

Always handle the chemical waste within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of 3-cyano-4-methoxy-N-methylbenzamide must be managed as a formal hazardous waste stream. The following protocol outlines the necessary steps from the point of generation to final removal by a certified vendor.

Step 1: Waste Characterization and Segregation

The first crucial step is to classify the waste. Under RCRA, a chemical waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[2]

  • Action: Treat all 3-cyano-4-methoxy-N-methylbenzamide waste—including pure compound, solutions, and contaminated materials (e.g., weigh boats, gloves, paper towels)—as hazardous waste.

  • Causality: The potential toxicity and mutagenicity (H341) necessitate its classification as hazardous.[3] Cross-contamination can render large volumes of non-hazardous waste hazardous, increasing disposal costs and regulatory burden.

  • Procedure:

    • Designate a specific waste container for 3-cyano-4-methoxy-N-methylbenzamide and its associated contaminated debris.

    • Do not mix this waste with other chemical streams (e.g., solvents, acids, bases) unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3][5] Incompatible chemicals can react, creating additional hazards.[2]

Step 2: Container Selection and Management

The integrity of the waste container is paramount for safe storage and transport.

  • Action: Select a container that is chemically compatible with benzamides and any solvents used. A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Causality: The Occupational Safety and Health Administration (OSHA) mandates that containers must be compatible with the waste to prevent degradation, leaks, or reactions.[2]

  • Procedure:

    • Ensure the container is in good condition, free from cracks or deterioration.[2]

    • Keep the container securely closed with a tight-fitting lid when not actively adding waste.[4][6] This prevents the release of vapors and protects the contents from environmental factors.

    • Store the container in a designated Satellite Accumulation Area (SAA).[6][7]

Step 3: Hazardous Waste Labeling

Proper labeling is a strict EPA requirement and is essential for safety and regulatory compliance.[6][7]

  • Action: Immediately label the waste container.

  • Causality: Clear labeling communicates the container's contents and associated hazards to all laboratory personnel and waste handlers, preventing accidental misuse or improper handling.

  • Procedure:

    • The label must include the words "Hazardous Waste" .[6][7]

    • Clearly write the full chemical name: "3-cyano-4-methoxy-N-methylbenzamide" .

    • Indicate the primary hazards. This can be done using GHS pictograms or written warnings (e.g., "Toxic," "Mutagen").[6][7]

    • Do not date the label while the container is in the SAA.[6] The date is applied only when the container is moved to a Central Accumulation Area (CAA).[6]

Step 4: On-Site Storage

Laboratories can accumulate waste in an SAA, which is at or near the point of generation and under the control of laboratory personnel.[2][6]

  • Action: Store the labeled waste container in a designated SAA.

  • Causality: Storing waste in a designated and controlled area minimizes the risk of spills, unauthorized access, and exposure to the general lab population.

  • Procedure:

    • The SAA must be within the line of sight of the generation point.[6]

    • Use secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.[2]

    • Store away from incompatible materials.[8]

    • Once the container is full, or every twelve months for academic labs under Subpart K regulations, arrange for its transfer to your facility's CAA.[9]

Step 5: Final Disposal

The ultimate disposal of the waste must be handled by a licensed and certified hazardous waste management company.

  • Action: Contact your institution's EHS department to arrange for a pickup of the full waste container.

  • Causality: Licensed vendors have the expertise and facilities to dispose of chemical waste in a manner that is safe and compliant with all federal and state regulations, typically through high-temperature incineration or a specialized landfill.[8][10]

  • Procedure:

    • Follow your institution's internal procedures for waste pickup requests.

    • Ensure the waste manifest, a legal document that tracks the waste from generation to disposal, is correctly filled out, often with the assistance of the EHS department or the disposal vendor.

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the compliant disposal of 3-cyano-4-methoxy-N-methylbenzamide.

G cluster_0 start Waste Generation (3-cyano-4-methoxy-N-methylbenzamide & contaminated materials) characterize Step 1: Characterize as Hazardous Waste (Precautionary Principle) start->characterize Initiate Disposal segregate Step 2: Segregate Waste (Do not mix with other streams) characterize->segregate Classification Confirmed containerize Step 3: Select & Manage Container (Compatible, Sealed, Good Condition) segregate->containerize Isolated Stream label Step 4: Label Container ('Hazardous Waste', Full Name, Hazards) containerize->label Container Ready store Step 5: Store in SAA (Secondary Containment, Secure Area) label->store Ready for Accumulation contact_ehs Step 6: Arrange for Pickup (Contact EHS/Waste Coordinator) store->contact_ehs Container Full or 12-Month Limit Reached end Final Disposal by Licensed Vendor contact_ehs->end Manifest & Transfer

Sources

Handling

Mastering the Safe Handling of 3-cyano-4-methoxy-N-methylbenzamide: A Guide for Laboratory Professionals

The second search was more successful in finding information on related compounds, although a specific Safety Data Sheet (SDS) for 3-cyano-4-methoxy-N-methylbenzamide is still not available. I found CAS numbers for sever...

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Author: BenchChem Technical Support Team. Date: April 2026

The second search was more successful in finding information on related compounds, although a specific Safety Data Sheet (SDS) for 3-cyano-4-methoxy-N-methylbenzamide is still not available. I found CAS numbers for several related benzamide compounds, including 3-cyano-N-methoxy-N-methylbenzamide (CAS 329943-13-7) and 4-cyano-N-methylbenzamide (CAS 36268-62-9). I also found hazard information for similar molecules, such as "3-cyano-N-[(4-methylphenyl)methyl]benzamide", which is listed as an irritant and acute toxin. The safety information for 4-Methoxy-N-methylbenzamide (CAS 3400-22-4) indicates it is harmful if swallowed and causes skin, eye, and respiratory irritation. This suggests that the target compound should be handled with similar precautions. I have enough information to create a comprehensive guide based on the likely hazards of this chemical class. I can now proceed with structuring the guide, outlining PPE, and providing handling and disposal procedures based on the information gathered for these closely related analogs. I will synthesize this information to create a conservative and safety-conscious set of recommendations.

For Immediate Implementation: Essential Safety and Handling Protocols for Researchers, Scientists, and Drug Development Professionals

As a novel benzamide derivative, 3-cyano-4-methoxy-N-methylbenzamide presents a unique set of handling challenges. While specific toxicological data for this compound is not widely available, a thorough analysis of its chemical structure and the known hazards of related benzamide and nitrile compounds necessitates a cautious and well-defined safety protocol. This guide provides a comprehensive framework for the safe handling, use, and disposal of 3-cyano-4-methoxy-N-methylbenzamide, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Risks

Given the presence of a cyano group and an aromatic amide structure, 3-cyano-4-methoxy-N-methylbenzamide should be treated as a potentially hazardous substance. Analogs such as 3-Amino-4-methoxybenzamide and 4-Methoxy-N-methylbenzamide are known to cause skin, eye, and respiratory irritation[1][2]. Furthermore, some related benzamide compounds exhibit acute toxicity if swallowed, inhaled, or in contact with skin[3]. Therefore, all handling procedures must be designed to minimize exposure.

Anticipated Hazards:

  • Acute Toxicity: Potential for harm if ingested, inhaled, or absorbed through the skin.

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.

  • Eye Irritation: Can cause serious irritation, pain, or damage to the eyes.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling 3-cyano-4-methoxy-N-methylbenzamide. The following table outlines the minimum required PPE and the rationale for its use.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness)Provides a barrier against skin contact. Double-gloving is recommended for extended handling periods.
Eye and Face Protection Chemical splash goggles and a full-face shieldProtects against accidental splashes of solutions and airborne particles. A face shield offers an additional layer of protection for the entire face.
Body Protection Chemical-resistant laboratory coatPrevents contamination of personal clothing and skin.
Respiratory Protection NIOSH-approved N95 respirator or higherEssential for weighing and handling the solid compound to prevent inhalation of fine particles. A half-face or full-face respirator with appropriate cartridges may be necessary for larger quantities or in poorly ventilated areas.

Operational Workflow: From Receipt to Disposal

The following step-by-step workflow is designed to guide users through the safe handling of 3-cyano-4-methoxy-N-methylbenzamide at every stage.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_fume_hood prep_gather Gather All Necessary Equipment prep_fume_hood->prep_gather handle_weigh Weigh Solid Compound prep_gather->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of Solid Waste cleanup_decontaminate->cleanup_dispose_solid cleanup_ppe Doff and Dispose of PPE cleanup_dispose_liquid->cleanup_ppe cleanup_dispose_solid->cleanup_ppe

Caption: Workflow for Safe Handling of 3-cyano-4-methoxy-N-methylbenzamide

Preparation
  • Don Appropriate PPE: Before entering the laboratory area where the compound will be handled, put on all required PPE as outlined in the table above.

  • Work in a Certified Chemical Fume Hood: All manipulations of 3-cyano-4-methoxy-N-methylbenzamide, including weighing and dissolution, must be performed within a properly functioning and certified chemical fume hood to minimize inhalation exposure.

  • Gather All Necessary Equipment: Assemble all necessary glassware, spatulas, solvents, and waste containers before beginning work to avoid unnecessary movement and potential for spills.

Handling the Solid Compound
  • Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat or paper inside the chemical fume hood. Use a spatula to transfer the solid and avoid generating dust.

  • Dissolution: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing. If necessary, gently swirl or stir the mixture to facilitate dissolution.

Experimental Use
  • Transfers: When transferring solutions of the compound, use a pipette or a syringe to minimize the risk of spills.

  • Reactions: Conduct all reactions in appropriate glassware, ensuring that the setup is secure and properly vented if the reaction is expected to generate gas.

Spill and Emergency Procedures

In the event of a spill, remain calm and follow these procedures:

  • Small Spills (Solid):

    • Wearing your full PPE, gently cover the spill with an absorbent material designed for chemical spills.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Small Spills (Liquid):

    • Wearing your full PPE, contain the spill with absorbent pads or granules.

    • Once absorbed, collect the material into a designated hazardous waste container.

    • Decontaminate the spill area.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and the institutional safety office immediately.

    • Prevent others from entering the area.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][2]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: A Critical Final Step

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Liquid Waste: All solutions containing 3-cyano-4-methoxy-N-methylbenzamide must be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams.

  • Solid Waste: Unused solid compound, contaminated weigh boats, and any materials used for spill cleanup should be collected in a designated solid hazardous waste container.

  • Contaminated PPE: Disposable gloves, respirators, and any other contaminated single-use PPE must be disposed of as solid hazardous waste.

All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[1][4]

Conclusion: A Culture of Safety

The responsible use of 3-cyano-4-methoxy-N-methylbenzamide is paramount. By adhering to these guidelines, researchers can mitigate the potential risks associated with this compound and foster a culture of safety within the laboratory. Proactive risk assessment and a commitment to meticulous handling practices are the cornerstones of safe and successful scientific advancement.

References

  • BLDpharm. (n.d.). 3-CHLORO-4-CYANO-N-METHOXY-N-METHYLBENZAMIDE.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Molport. (n.d.). 3-cyano-N-methoxy-N-methylbenzamide.
  • Tokyo Chemical Industry. (2025, November 8). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • NextSDS. (n.d.). 3-cyano-N-[(4-methylphenyl)methyl]benzamide — Chemical Substance Information.
  • Sigma-Aldrich. (n.d.). 4-Cyano-N-methoxy-N-methylbenzamide.
  • Fisher Scientific. (2024, February 17). Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • CymitQuimica. (n.d.). Material Safety Data Sheet.
  • NextSDS. (n.d.). N-CYANOMETHYL-4-METHOXY-BENZAMIDE — Chemical Substance Information.
  • Tokyo Chemical Industry. (2024, November 29). Safety Data Sheet.
  • CymitQuimica. (n.d.). CAS 36268-62-9: Benzamide,4-cyano-N-methyl-.
  • Sigma-Aldrich. (n.d.). 4-Methoxy-N-methylbenzamide.

Sources

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